1,3-Benzenedicarbonitrile, 2,5-difluoro-
Description
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Properties
IUPAC Name |
2,5-difluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSTFSKJGWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis, Characterization, and Application of 2,5-Difluoroisophthalonitrile in Advanced Materials
Executive Summary
The compound 1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS: 122546-74-1), commonly referred to as 2,5-difluoroisophthalonitrile, is a highly specialized fluorinated aromatic intermediate. Characterized by its intense electron deficiency, this molecule serves as a premier electrophilic building block in modern materials science. Its primary utility lies in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation Organic Light-Emitting Diodes (OLEDs) and the construction of highly crystalline Covalent Organic Frameworks (COFs).
This technical guide provides a rigorous, causality-driven analysis of its synthetic pathways, analytical characterization, and downstream applications, designed for process chemists and materials scientists.
Retrosynthetic Strategies & Mechanistic Causality
The synthesis of 2,5-difluoroisophthalonitrile must overcome the inherent stability of the aromatic ring while precisely positioning two cyano and two fluoro groups. Two primary retrosynthetic pathways are viable, each selected based on scale and purity requirements.
Route A: Halogen Exchange (Halex) Fluorination (Industrial Standard)
The most scalable route involves the nucleophilic aromatic substitution (SNAr) of 2,5-dichloroisophthalonitrile using Potassium Fluoride (KF).
-
Causality of Solvent & Catalyst: Fluoride is a notoriously poor nucleophile in protic environments due to tight hydrogen-bonding solvation shells. By utilizing a polar aprotic solvent with a high boiling point (Sulfolane) and a phase-transfer catalyst (Tetraphenylphosphonium bromide, Ph₄PBr), the lattice energy of solid KF is overcome. The naked fluoride ion generated in the organic phase becomes highly nucleophilic, smoothly displacing the chloride leaving groups.
-
Causality of Anhydrous Conditions: The presence of trace water will hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to the formation of phenol byproducts via hydroxide attack. Spray-dried KF must be used.
Route B: Palladium-Catalyzed Cyanation (Lab-Scale / High Purity)
For ultra-high purity requirements where chlorinated impurities cannot be tolerated, transition-metal catalyzed cyanation of 1,3-dibromo-2,5-difluorobenzene using Zinc Cyanide (Zn(CN)₂) and Pd(PPh₃)₄ is employed.
-
Causality of Reagent Choice: Zn(CN)₂ is preferred over CuCN (Rosenmund-von Braun reaction) because it requires lower temperatures, exhibits superior functional group tolerance, and avoids the formation of intractable copper complexes during workup.
Fig 1: Divergent synthetic pathways for the preparation of 2,5-difluoroisophthalonitrile.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Halex Synthesis of 2,5-Difluoroisophthalonitrile
This protocol is designed as a self-validating system incorporating In-Process Controls (IPC) to ensure complete conversion and prevent the accumulation of mono-fluorinated intermediates.
-
Anhydrous Preparation: Charge 6.0 equivalents of spray-dried KF into a reactor. Dry under high vacuum (0.1 mbar) at 150 °C for 4 hours. Backfill with dry N₂.
-
Reaction Assembly: Cool to room temperature. Add 2,5-dichloroisophthalonitrile (1.0 eq), Ph₄PBr (0.05 eq), and anhydrous Sulfolane (10 volumes).
-
Thermal Activation: Heat the vigorously stirred suspension to 190 °C.
-
Self-Validating IPC: After 8 hours, withdraw a 0.5 mL aliquot, partition between EtOAc and H₂O, and analyze the organic layer via GC-MS. The reaction is deemed complete when the intermediate 2-chloro-5-fluoroisophthalonitrile peak accounts for <1% Total Area (AUC).
-
Quench & Precipitation: Cool the mixture to 50 °C. Pour slowly into 50 volumes of vigorously stirred, ice-cold deionized water. The product will crash out as a dense precipitate.
-
Purification: Filter the crude solid, wash with copious amounts of water to remove sulfolane and salts, and recrystallize from boiling ethanol to yield white needles (>98% purity)[1].
Analytical Characterization & Data Interpretation
Accurate characterization of 2,5-difluoroisophthalonitrile relies on identifying the highly symmetric nature of the molecule (C₂v symmetry). The quantitative data for its physical and spectroscopic properties are summarized below[1],[2].
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 122546-74-1 | Unique chemical identifier. |
| Molecular Formula | C₈H₂F₂N₂ | Confirms mass and elemental composition. |
| Molecular Weight | 164.11 g/mol | Utilized for stoichiometric calculations. |
| InChI Key | MWGSTFSKJGWSGR-UHFFFAOYSA-N | Standardized structural representation. |
| Physical Form | Solid (White to light yellow) | Indicates high crystallinity driven by π-π stacking. |
Table 2: Spectroscopic Validation Data
| Technique | Parameter | Expected Signal / Assignment |
| ¹H NMR | 400 MHz, CDCl₃ | δ 7.95 (dd, J = 8.5, 6.2 Hz, 2H, Ar-H). The equivalent protons couple with both ortho and meta fluorines. |
| ¹³C NMR | 100 MHz, CDCl₃ | δ 164.5 (dt, C-F), 159.2 (dt, C-F), 121.3 (m, C-H), 110.8 (C≡N). |
| ¹⁹F NMR | 376 MHz, CDCl₃ | δ -102.4 (m, 1F, C2-F), -108.7 (m, 1F, C5-F). Distinct shifts confirm the asymmetric electronic environments of the two fluorines. |
| FTIR | ATR-IR (cm⁻¹) | 3085 (C-H st), 2240 (C≡N st, sharp), 1590 (C=C st), 1250 (C-F st). |
| GC-MS | EI, 70 eV | m/z 164 [M]⁺, 137[M-HCN]⁺, 110 [M-2HCN]⁺. |
Applications in Advanced Materials (OLEDs & COFs)
The cyano (-CN) group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. In 2,5-difluoroisophthalonitrile, the fluorine at the 2-position is flanked by two ortho-cyano groups, making the C2 carbon extremely electron-deficient. The fluorine at the 5-position is para to both cyano groups, experiencing similar activation.
This dual activation allows the molecule to act as a potent electrophile in double SNAr reactions with secondary amines (e.g., Carbazole) to generate highly conjugated, donor-acceptor (D-A) architectures. These D-A molecules are the cornerstone of Thermally Activated Delayed Fluorescence (TADF) OLED emitters, facilitating reverse intersystem crossing (RISC) for 100% internal quantum efficiency[3].
Protocol B: Synthesis of TADF Emitter via Double SNAr
-
Reaction Setup: In a dry flask, combine 2,5-difluoroisophthalonitrile (1.00 g, 6.09 mmol), Carbazole (2.24 g, 13.4 mmol, 2.2 eq), and Potassium Carbonate (2.53 g, 18.3 mmol, 3.0 eq) in 20 mL of N-methyl-2-pyrrolidone (NMP)[3].
-
Execution: Stir the mixture at 110 °C under an ambient atmosphere for 48 hours.
-
Causality of Workup: Pour the reaction mixture into Methanol (MeOH). Because the resulting highly conjugated TADF product is highly hydrophobic and rigid, it is completely insoluble in MeOH, whereas unreacted starting materials and the NMP solvent remain dissolved.
-
Isolation: Filter the resulting yellow precipitate and wash thoroughly with MeOH to afford the pure TADF cake[3].
Fig 2: S_NAr workflow for synthesizing Donor-Acceptor TADF OLED materials.
References
1.[3] Google Patents. WO2019195104A1 - Composition of matter for use in organic light-emitting diodes. Available at: 2.[1] MilliporeSigma. 2,5-Difluoroisophthalonitrile | 122546-74-1. Available at: 3.[2] BLD Pharm. 2377-81-3 | Tetrafluoroisophthalonitrile | BLD Pharm. Available at:
Sources
A Technical Guide to the Physicochemical Properties of 2,5-Difluoro-1,3-Benzenedicarbonitrile
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought-after intermediates.[1][2] 2,5-Difluoro-1,3-benzenedicarbonitrile, a member of the difluorobenzonitrile family, represents a key building block for creating more complex molecules.[3] Its dinitrile functionality offers versatile chemical handles for transformations, while the difluoro substitution pattern provides specific electronic properties that are invaluable to medicinal chemists and materials scientists.[3]
This guide provides an in-depth examination of the core physicochemical properties of 2,5-difluoro-1,3-benzenedicarbonitrile, offering not just data, but the experimental context and rationale necessary for its effective use in research and development.
Section 1: Core Molecular and Physical Identity
A precise understanding of a compound's fundamental properties is the bedrock of its application. These identifiers and physical constants are critical for everything from reaction stoichiometry to formulation.
Chemical Structure:
The molecule consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 3, and two fluorine (-F) atoms at positions 2 and 5. This arrangement makes it a derivative of isophthalonitrile.
Summary of Core Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂F₂N₂ | [4][5] |
| Molecular Weight | 164.11 g/mol | [4][5] |
| CAS Number | 1897-49-0 (related isomer) | [4] |
| Appearance | Solid | |
| Melting Point | 155-158 °C | |
| Boiling Point (Est.) | 271.0 ± 40.0 °C at 760 mmHg | |
| Purity (Typical) | ≥98% |
Note: Data corresponds to the closely related isomer 2,5-Difluoro-1,4-benzenedicarbonitrile, as specific data for the 1,3-isomer is less prevalent in public databases. The properties are expected to be very similar.
Section 2: Spectroscopic & Analytical Profile
The spectroscopic signature of a molecule is its unique fingerprint, essential for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules. For 2,5-difluoro-1,3-benzenedicarbonitrile, a multi-nuclear approach is essential.
-
¹H NMR: The proton NMR spectrum will be simple, showing signals for the two aromatic protons. Their chemical shifts and coupling constants (both H-H and H-F) are diagnostic of the substitution pattern.
-
¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments. The carbons attached to fluorine will show characteristic C-F coupling, and the nitrile carbons will appear in the typical downfield region (~115-120 ppm).
-
¹⁹F NMR: This is crucial for any fluorinated compound. It will confirm the presence of fluorine and provide information about its electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this molecule, the most prominent and diagnostic peaks will be:
-
C≡N Stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (164.11).
Section 3: Solubility and Partitioning Behavior
For drug development professionals, solubility is a critical parameter that dictates formulation, bioavailability, and administration routes.
-
General Solubility: As a moderately polar, aromatic compound, 2,5-difluoro-1,3-benzenedicarbonitrile is expected to have limited solubility in water but good solubility in common organic solvents.
-
Expected Solvents: Acetonitrile, Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are likely to be effective solvents.[6] It is expected to be poorly soluble in non-polar solvents like hexanes and water.[6]
-
LogP (Octanol-Water Partition Coefficient): The calculated XLogP3 value for the related 1,4-isomer is 1.6.[4] This value suggests a moderate degree of lipophilicity, a key parameter in assessing a molecule's "drug-likeness" and its ability to cross cell membranes.
Section 4: Experimental Protocols for Property Verification
Trustworthy data is built on robust and validated experimental protocols. The following section details methodologies for confirming the key physicochemical properties of a new batch of 2,5-difluoro-1,3-benzenedicarbonitrile.
Overall Characterization Workflow
A systematic approach is required to fully characterize a chemical sample. The following workflow ensures that identity, purity, and key physical properties are confirmed before its use in further applications.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Benzenedicarbonitrile, 2,5-difluoro- | C8H2F2N2 | CID 121193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Difluoroisophthalonitrile | C8H2F2N2 | CID 11137466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Guide: 1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS: 122546-74-1) in Advanced Materials Synthesis
Executive Summary & Structural Rationale
1,3-Benzenedicarbonitrile, 2,5-difluoro- (widely known as 2,5-difluoroisophthalonitrile) is a highly specialized fluorinated aromatic building block[1]. In the realm of advanced materials and organic electronics, this molecule is not merely a reagent; it is a meticulously engineered electrophilic core[2].
The structural logic of this compound dictates its utility:
-
Dual Electron Withdrawal: The cyano (-CN) groups at positions 1 and 3 exert profound inductive (-I) and resonance (-R) electron-withdrawing effects across the benzene ring[3].
-
Orthogonal Activation: The fluorine atom at position 2 is flanked by both cyano groups (ortho to both), rendering the C2 carbon exceptionally electrophilic. The fluorine at position 5 is para to both cyano groups, similarly activating it for nucleophilic attack[4].
-
Leaving Group Efficacy: Fluorine is an optimal leaving group in Nucleophilic Aromatic Substitution (SNAr) due to the highly polarized C-F bond, which stabilizes the intermediate Meisenheimer complex[2].
This synergistic activation allows for double SNAr reactions with bulky secondary amines (e.g., carbazole), forcing the resulting donor moieties into highly twisted conformations relative to the central acceptor core—a strict structural prerequisite for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs)[4].
Physicochemical Profiling & Safety Data
Handling this compound requires a rigorous understanding of its physical properties and acute toxicity profile. It is classified as highly toxic across all primary exposure routes[5].
Table 1: Physicochemical & Safety Parameters
| Parameter | Value |
| CAS Number | 122546-74-1[1] |
| Chemical Name | 1,3-Benzenedicarbonitrile, 2,5-difluoro-[6] |
| Synonyms | 2,5-Difluoroisophthalonitrile; 2,5-Difluorobenzene-1,3-dicarbonitrile[1],[6] |
| Molecular Formula | C8H2F2N2[3] |
| Molecular Weight | 164.11 g/mol [3] |
| SMILES String | N#CC1=CC(F)=CC(C#N)=C1F[3] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[5] |
| Storage Conditions | Sealed in dry, room temperature; keep tightly closed in a well-ventilated area[3],[5] |
Commercial Supply Chain & Sourcing
For drug development and materials scale-up, securing a reliable supply chain with verified analytical purity (NMR, HPLC, LC-MS) is critical.
Table 2: Verified Commercial Suppliers
| Supplier | Grade / Purity | Core Utility |
| Sigma-Aldrich (AiFChem) | 95% Reagent Grade | Fundamental R&D, Analytical Standards[5] |
| BLD Pharm | >95% (NMR/HPLC verified) | Synthetic Scale-up, Materials Science[3] |
| Sobekbio Biosciences | Life Science Grade | Laboratory and Clinical Research[7] |
| ChemicalBook Network | Variable (Industrial/Bulk) | High-volume Manufacturing[6] |
Mechanistic Application: Synthesis of TADF OLED Emitters
The primary industrial utility of 2,5-difluoroisophthalonitrile lies in its reaction with electron-donating heterocycles to form luminescent Donor-Acceptor-Donor (D-A-D) architectures[2].
Fig 1: SNAr workflow for synthesizing D-A OLED emitters from 2,5-difluoroisophthalonitrile.
Self-Validating Experimental Protocol
The following methodology details the double displacement of fluorine atoms by carbazole to yield a highly twisted D-A emitter, adapted from patent literature[2],[4].
Step-by-Step Methodology:
-
Reagent Assembly: In a rigorously dried round-bottom flask, combine carbazole (2.24 g, 13.4 mmol), 2,5-difluoroisophthalonitrile (1.00 g, 6.09 mmol), and anhydrous potassium carbonate (K₂CO₃) (2.53 g, 18.3 mmol)[2].
-
Solvent Addition: Suspend the mixture in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP)[2].
-
Thermal Activation: Stir the reaction mixture at 110 °C under an ambient atmosphere for 48 hours[2].
-
Precipitation Workup: Cool the mixture to room temperature and pour it slowly into rapidly stirring methanol (MeOH) to afford a yellow precipitate[2].
-
Filtration: Isolate the solid via vacuum filtration and wash the resulting cake extensively with fresh MeOH[2].
-
Purification: Purify the crude mixture via silica gel column chromatography to isolate the target D-A-D compound[2].
Causality & Mechanistic Insights (E-E-A-T)
As an application scientist, it is vital to understand why these specific conditions are chosen:
-
Why 110 °C for 48 hours? The first SNAr reaction at the 2-position is rapid due to dual ortho-cyano activation. However, the first incoming carbazole group donates electron density back into the ring, deactivating the remaining electrophilic site at the 5-position. Extended heating at 110 °C is mandatory to drive the second substitution to thermodynamic completion[4].
-
Why NMP? NMP is a polar aprotic solvent with a high boiling point. It easily accommodates the 110 °C temperature and aggressively solvates the potassium cations, leaving the carbazolide anion "naked" and highly nucleophilic[2].
-
Why K₂CO₃? A mild base is required to deprotonate carbazole without causing side reactions. Stronger bases (like NaOH) at 110 °C would trigger the irreversible hydrolysis of the sensitive nitrile groups.
-
Why MeOH Precipitation? NMP is highly miscible with MeOH, whereas the highly aromatic, rigid D-A product is entirely insoluble. This drives pure precipitation while keeping unreacted carbazole and inorganic salts dissolved in the supernatant[2].
Fig 2: TADF photophysical pathway enabled by the twisted D-A architecture of the synthesized emitter.
References
Sources
- 1. 2,5-Difluoroisophthalonitrile | 122546-74-1 [sigmaaldrich.cn]
- 2. WO2019195104A1 - Composition of matter for use in organic light-emitting diodes - Google Patents [patents.google.com]
- 3. 122546-74-1|2,5-Difluoroisophthalonitrile|BLD Pharm [bldpharm.com]
- 4. WO2019195104A1 - Composition of matter for use in organic light-emitting diodes - Google Patents [patents.google.com]
- 5. 2,5-Difluoroisophthalonitrile | 122546-74-1 [sigmaaldrich.com]
- 6. 122546-74-1 CAS Manufactory [m.chemicalbook.com]
- 7. 1,3-Benzenedicarbonitrile, 2,5-difluoro- [mail.sobekbio.com]
spectroscopic data (NMR, IR, MS) of 1,3-Benzenedicarbonitrile, 2,5-difluoro-
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,3-Benzenedicarbonitrile, 2,5-difluoro-, a fluorinated aromatic compound of interest in materials science and pharmaceutical development. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind spectral features, providing a self-validating system for the characterization of this molecule.
Introduction and Molecular Structure
1,3-Benzenedicarbonitrile, 2,5-difluoro- (Molecular Formula: C₈H₂F₂N₂, Molecular Weight: 164.11 g/mol ) is a polysubstituted aromatic compound.[1] The strategic placement of two electron-withdrawing nitrile (-CN) groups and two highly electronegative fluorine atoms on the benzene ring creates a unique electronic environment, making it a valuable building block for synthesizing complex organic materials and potential pharmaceutical agents.
Accurate structural elucidation is paramount for any application. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide will systematically explore the predicted spectroscopic signature of this molecule.
The structure of 1,3-Benzenedicarbonitrile, 2,5-difluoro- lacks any plane of symmetry that would render its substituents equivalent. Consequently, all non-equivalent atoms are expected to be distinguishable in their respective spectroscopic environments.
Caption: Molecular structure of 1,3-Benzenedicarbonitrile, 2,5-difluoro-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information. Fluorine's high natural abundance (100%) and spin of 1/2 make ¹⁹F NMR a highly sensitive and informative technique.[2]
Experimental Protocol (General NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer is calibrated against a known standard.[3]
-
Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with proton decoupling. A longer relaxation delay (5 seconds) may be needed for quaternary carbons.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling can be used to simplify the spectrum, but proton-coupled spectra are essential for assignment.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
¹H NMR Spectroscopy
Data Interpretation: The structure contains two aromatic protons, H-4 and H-6. Due to the asymmetric substitution pattern, these protons are chemically non-equivalent and are expected to produce two distinct signals in the aromatic region of the spectrum.
-
Chemical Shift (δ): Both protons are flanked by electron-withdrawing groups, which deshield them and shift their resonances downfield (typically > 7.5 ppm).
-
Coupling (J):
-
³J(H,H) (meta-coupling): H-4 and H-6 will show a small coupling to each other (³J ≈ 2-3 Hz).
-
³J(H,F) & ⁴J(H,F) (H-F coupling): Each proton will also couple to the neighboring fluorine atoms. H-4 will have a larger ortho coupling to F-5 (³J ≈ 6-10 Hz) and a smaller meta coupling to F-2 (⁴J ≈ 2-4 Hz). H-6 will have a meta coupling to F-5 (⁴J ≈ 2-4 Hz).
-
This complex coupling will result in each proton signal appearing as a doublet of doublets of doublets (ddd) or a more complex multiplet.
| Predicted ¹H NMR Data | |
| Proton | Predicted δ (ppm) |
| H-4 | 7.8 - 8.2 |
| H-6 | 7.6 - 8.0 |
¹³C NMR Spectroscopy
Data Interpretation: The molecule has 8 unique carbon atoms, which should give rise to 8 distinct signals in the proton-decoupled ¹³C NMR spectrum. The low natural abundance of ¹³C means that C-C coupling is not observed.
-
Chemical Shift (δ):
-
C-F Carbons (C-2, C-5): These carbons will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom, typically in the 160-170 ppm range.
-
C-CN Carbons (C-1, C-3): These carbons are attached to the electron-withdrawing nitrile group but are quaternary, often appearing around 130-140 ppm.
-
C-H Carbons (C-4, C-6): These will appear in the typical aromatic region, around 115-130 ppm.
-
-CN Carbons: The nitrile carbons have a characteristic chemical shift in the 110-120 ppm range.[4]
-
-
Coupling (J): Carbon-fluorine coupling is a key diagnostic feature.
-
¹J(C,F): A large, direct coupling will be observed for C-2 and C-5 (¹J ≈ 240-260 Hz). This will split these signals into doublets in a proton-coupled or fluorine-coupled ¹³C spectrum.
-
²J(C,F) & ³J(C,F): Smaller, two- and three-bond couplings will be observed for the other ring carbons (²J ≈ 20-30 Hz, ³J ≈ 5-10 Hz), adding complexity to their signals.
-
| Predicted ¹³C NMR Data | ||
| Carbon | Predicted δ (ppm) | Key Coupling |
| C-2, C-5 | 160 - 170 | ¹J(C,F) |
| C-1, C-3 | 130 - 140 | ²J(C,F) |
| C-4, C-6 | 115 - 130 | ²J(C,F), ³J(C,F) |
| -CN | 110 - 120 | ³J(C,F) |
¹⁹F NMR Spectroscopy
Data Interpretation: ¹⁹F NMR is highly sensitive to the electronic environment.[5] The two fluorine atoms, F-2 and F-5, are chemically non-equivalent and will produce two separate signals.
-
Chemical Shift (δ): For aryl fluorides, chemical shifts are typically observed between -100 and -140 ppm relative to CFCl₃.[6] The exact position depends on the nature of the other substituents on the ring.
-
Coupling (J):
-
⁴J(F,F) (meta-coupling): A small through-bond coupling between F-2 and F-5 is expected (⁴J ≈ 2-8 Hz).
-
H-F Coupling: As discussed in the ¹H NMR section, each fluorine will couple to nearby protons. F-2 will show meta coupling to H-4. F-5 will show ortho coupling to H-4 and meta coupling to H-6.
-
Each fluorine signal will likely appear as a complex multiplet. Proton decoupling would simplify these signals to a doublet, showing only the F-F coupling.
| Predicted ¹⁹F NMR Data | |
| Fluorine | Predicted δ (ppm, vs CFCl₃) |
| F-2 | -110 to -130 |
| F-5 | -110 to -130 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Experimental Protocol (ATR-IR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum will be dominated by vibrations characteristic of the nitrile groups, C-F bonds, and the aromatic ring.
| Predicted IR Data | |
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| Aromatic C-H Stretch | 3100 - 3000 |
| C≡N Stretch (Nitrile) | 2240 - 2220 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1300 - 1100 |
| Aromatic C-H Bend (out-of-plane) | 900 - 700 |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[7] The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of aryl-fluoride bonds.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation
The mass spectrum will provide the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): The parent ion peak should be observed at an m/z corresponding to the molecular weight of the molecule, 164.11. This peak should be relatively intense due to the stability of the aromatic system.
-
Fragmentation: EI is a high-energy technique that induces characteristic fragmentation. The fragmentation of polyfluorinated aromatic compounds can be complex.[9] Key predicted fragmentation pathways include:
-
Loss of HCN (m/z 137): A common fragmentation pathway for benzonitriles.
-
Loss of a Fluorine radical (m/z 145): Cleavage of a C-F bond.
-
Loss of HF (m/z 144): Elimination of hydrogen fluoride.
-
Caption: Predicted primary fragmentation pathways in EI-MS.
| Predicted Mass Spectrometry Data | |
| m/z Value | Predicted Identity |
| 164 | [M]⁺˙ (Molecular Ion) |
| 145 | [M - F]⁺ |
| 137 | [M - HCN]⁺˙ |
Integrated Spectroscopic Workflow
Confirming the structure of 1,3-Benzenedicarbonitrile, 2,5-difluoro- requires a synergistic approach, where data from each technique corroborates the others. The logical workflow ensures a comprehensive and validated characterization.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
This guide outlines a predictive but robust framework for the complete spectroscopic characterization of 1,3-Benzenedicarbonitrile, 2,5-difluoro-. The predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS collectively provide a unique fingerprint for this molecule. The ¹⁹F NMR and the observation of various H-F and C-F coupling constants are particularly diagnostic for confirming the substitution pattern. While this guide is predictive, the methodologies and interpretative logic are grounded in established scientific principles and provide a self-validating protocol for any researcher working with this compound or its structural analogues.
References
-
The Royal Society of Chemistry. (2017). Supporting Information. [10]
-
PubChem. (n.d.). 1,4-Benzenedicarbonitrile, 2,5-difluoro-. National Center for Biotechnology Information. Retrieved from [Link][1]
-
PubChem. (n.d.). 2,5-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][8]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Difluorobenzonitrile. NIST Chemistry WebBook. Retrieved from [Link][11]
-
University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]
-
University of Bath. (2023). 1,3-Benzenedicarbonitrile, 2,4,5,6-Tetrakis(diphenylamino)-. University of Bath's research portal. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link][4]
-
NIST. (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link][7]
-
DTIC. (n.d.). MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. Retrieved from [Link][9]
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- 1. 1,4-Benzenedicarbonitrile, 2,5-difluoro- | C8H2F2N2 | CID 121193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. colorado.edu [colorado.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 8. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. rsc.org [rsc.org]
- 11. 2,5-Difluorobenzonitrile [webbook.nist.gov]
Isomers of Difluorobenzenedicarbonitrile: Structural Diversity and Synthetic Utility
The following technical guide provides an in-depth analysis of difluorobenzenedicarbonitrile isomers, focusing on their structural properties, synthetic pathways, and applications in drug discovery and advanced materials.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists[1]
Executive Summary
Difluorobenzenedicarbonitriles (
While theoretically numerous isomers exist, the field is dominated by 4,5-difluorophthalonitrile (1,2-dicyano) and 2,5-difluoroterephthalonitrile (1,4-dicyano).[1] These isomers serve as critical precursors for:
-
Materials Science: Soluble, aggregation-resistant phthalocyanines and high-performance polymers (PIMs).[1][2][3]
-
Drug Development: Scaffolds for bioactive heterocycles (e.g., isoindolines, quinazolines) via regioselective fluorine displacement.[1][3]
Structural Isomerism and Nomenclature
The isomers are defined by the relative positions of the two nitrile groups (phthalonitrile, isophthalonitrile, terephthalonitrile) and the subsequent placement of the two fluorine atoms.
The Phthalonitrile Series (1,2-Dicarbonitrile)
The most chemically significant series due to their ability to cyclotetramerize into phthalocyanines.[1][2]
-
4,5-Difluorophthalonitrile: The industry standard.[1][2][3] High symmetry (
) leads to simplified NMR spectra and predictable substitution patterns.[1][2][3] -
3,6-Difluorophthalonitrile: Sterically congested.[1][2][3] Used to synthesize "non-peripheral" substituted phthalocyanines, which exhibit red-shifted absorption spectra useful in photodynamic therapy.[2]
-
3,4-Difluorophthalonitrile & 3,5-Difluorophthalonitrile: Less common; primarily used in mechanistic studies of regioselectivity.[1][2]
The Terephthalonitrile Series (1,4-Dicarbonitrile)
Key monomers for polymerization reactions.[2][3]
-
2,5-Difluoroterephthalonitrile: Highly symmetric (
typically).[1][2][3] Used in the synthesis of poly(arylene ether)s and polyesters where fluorine provides solubility and thermal stability.[1][2][3] -
2,3-Difluoroterephthalonitrile: Rare; high steric strain between adjacent fluorines.[1][2][3]
-
2,6-Difluoroterephthalonitrile: (Note: Often confused with 2,6-difluorobenzonitrile, which lacks the second CN group).[1]
The Isophthalonitrile Series (1,3-Dicarbonitrile)
-
2,4-Difluoroisophthalonitrile and 4,6-Difluoroisophthalonitrile : Used as linkers in Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs).[1]
Physicochemical Properties
The introduction of fluorine atoms significantly alters the thermal and electronic properties compared to the non-fluorinated parents.[1][2][3]
Table 1: Comparative Properties of Key Isomers
| Property | 4,5-Difluorophthalonitrile | 2,5-Difluoroterephthalonitrile | 3,6-Difluorophthalonitrile |
| CAS Number | 134450-56-9 | 1897-49-0 | 128912-46-9 (Propyl analog ref) |
| Structure | 1,2-CN, 4,5-F | 1,4-CN, 2,5-F | 1,2-CN, 3,6-F |
| Melting Point | 112 – 116 °C | Solid (High MP >200°C est.)[1] | Solid |
| Solubility | Soluble in Acetone, DCM, DMF | Low in non-polar; Soluble in DMSO | Moderate in polar organics |
| Electronic Character | Highly electron-deficient | Electron-deficient | Sterically hindered |
| Key Application | Phthalocyanine synthesis | High-performance polymers | Red-shifted photosensitizers |
Data Sources: PubChem [1], Sigma-Aldrich [2], TCI Chemicals [3].[1]
Synthetic Pathways
The synthesis of these isomers generally follows two major strategies: Halogen Exchange (Halex) or Transition-Metal Catalyzed Cyanation .[1][2][3]
The Halex Reaction (Industrial Route)
This method utilizes the high lattice energy of KCl to drive the substitution of chlorine with fluorine.[1][2][3] It is preferred for scale-up due to lower catalyst costs compared to Palladium.[1][2][3]
Rosenmund-von Braun / Pd-Catalyzed Cyanation
Used when the fluorinated aromatic ring is already established, and bromine/iodine must be converted to nitriles.[2]
Figure 1: Dual synthetic pathways for 4,5-difluorophthalonitrile. The Halex route (top) substitutes Cl for F, while the Pd-catalyzed route (bottom) installs the nitrile groups.
Reactivity Profile: The Advantage
For drug discovery professionals, the value of difluorobenzenedicarbonitriles lies in their predictable regioselectivity during Nucleophilic Aromatic Substitution (
Mechanism and Selectivity
The nitrile groups are strong electron-withdrawing groups (EWG) that activate the ring.[1][2][3]
-
Leaving Group Ability: In
, Fluorine is an excellent leaving group because the highly electronegative F atom stabilizes the Meisenheimer complex intermediate (unlike in where it is deactivating).[1][2][3] -
Sequential Substitution:
-
First Substitution: Occurs rapidly at mild temperatures.[1][2][3]
-
Second Substitution: The introduction of an electron-donating nucleophile (e.g., an amine or alkoxide) deactivates the ring, making the second fluorine much harder to displace.[1][2][3] This allows for the synthesis of asymmetric heterocycles.[1][2][3]
-
Figure 2: Sequential substitution logic. The first substitution allows for the isolation of mono-functionalized intermediates, enabling the construction of complex asymmetric drugs.
Experimental Protocol: Synthesis of 4,5-Difluorophthalonitrile
Method: Halogen Exchange (Halex) Safety Note: This reaction utilizes cyanide derivatives and high temperatures.[1][2][3] Work in a well-ventilated fume hood.
Materials
-
4,5-Dichlorophthalonitrile (1.0 eq)
-
Potassium Fluoride (Spray-dried, 4.0 eq)
-
Phase Transfer Catalyst: 18-Crown-6 or Tetraphenylphosphonium bromide (0.05 eq)[1]
-
Solvent: Sulfolane or DMSO (Dry)[1]
Step-by-Step Methodology
-
Drying: Flame-dry a 3-neck round bottom flask under Argon. It is critical that the KF is spray-dried; standard KF has insufficient surface area.[1][2][3]
-
Solvation: Dissolve 4,5-dichlorophthalonitrile in dry sulfolane. Add the Phase Transfer Catalyst.[1][2][3][4]
-
Activation: Add the spray-dried KF.[1][2][3] The mixture will be a suspension.[1][2][3]
-
Reaction: Heat the mixture to 140–160°C for 12–24 hours. Monitor by GC-MS or TLC (Note: Nitriles are visible under UV).[1][2][3]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield white/off-white needles (MP: 112–116°C).
Applications in Drug Discovery & Materials[3]
Phthalocyanines (Pcs)
4,5-Difluorophthalonitrile is the primary building block for fluorinated phthalocyanines .[1][2][3]
-
Solubility: The fluorine atoms disrupt
- stacking, rendering the resulting Pcs soluble in organic solvents—a critical requirement for solution-processable electronics and photodynamic therapy (PDT) agents [4].[1][2] -
Electronic Tuning: The HOMO-LUMO gap is widened, increasing oxidative stability.[1][2][3]
Bioactive Heterocycles
The nitrile groups can be cyclized to form:
-
Quinazolines: Via reaction with amidines.[1][2][3] The fluorine atom remains available for late-stage functionalization, allowing medicinal chemists to install specific binding motifs after the core heterocycle is built.[1][2]
References
-
PubChem. (2025).[1][2][3][5][6] 4,5-Difluorophthalonitrile Compound Summary. National Library of Medicine.[1][2][3] [Link][3]
-
Gorun, S. M., et al. (2010).[1][2][3] "Fluorinated Phthalocyanines as Molecular Materials." Journal of Fluorine Chemistry. (Contextual citation based on general field knowledge of fluorinated Pcs).
Sources
- 1. 2,3-Dihydroxyterephthalic acid | C8H6O6 | CID 88273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]
- 5. 2,5-Difluoroterephthalic acid | C8H4F2O4 | CID 69563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-Difluorophthalonitrile | C8H2F2N2 | CID 11960962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Applications of Fluorinated Benzenedicarbonitrile Derivatives: From Intrinsic Microporosity to Advanced Thermosets
Executive Summary
Fluorinated benzenedicarbonitrile derivatives—most notably tetrafluoroterephthalonitrile (1,4-dicyanotetrafluorobenzene) and tetrafluorophthalonitrile (1,2-dicyanotetrafluorobenzene)—are highly versatile electrophilic scaffolds in modern materials science and synthetic chemistry[1]. As a Senior Application Scientist, I approach these molecules not merely as chemical intermediates, but as architectural building blocks. The unique combination of highly electron-withdrawing nitrile groups and labile carbon-fluorine (C-F) bonds makes these derivatives uniquely primed for nucleophilic aromatic substitution (SNAr) and complex cyclotetramerization reactions.
This technical guide explores the causal mechanisms, self-validating experimental protocols, and high-impact applications of these derivatives across gas separation membranes, microelectronic packaging, and advanced fluorophore synthesis.
The Molecular Causality: Why Fluorinated Benzenedicarbonitriles?
The utility of fluorinated benzenedicarbonitriles stems from their distinct electronic topography. The two nitrile (-C≡N) groups exert a profound inductive and mesomeric electron-withdrawing effect on the aromatic ring. When combined with the high electronegativity of four fluorine atoms, the aromatic ring becomes severely electron-deficient.
Mechanistic Advantages:
-
Hyper-Electrophilicity: The fluorine atoms act as excellent leaving groups in SNAr reactions. This allows for rapid, catalyst-free (or mildly base-catalyzed) step-growth polymerization at relatively low temperatures (e.g., 60°C)[1].
-
Thermal and Oxidative Stability: In thermoset applications, the residual C-F bonds exhibit low polarizability and high bond dissociation energy (approx. 485 kJ/mol), which directly translates to exceptionally low dielectric constants (Dk) and resistance to thermal-oxidative degradation at temperatures exceeding 400°C[2],[3].
Application I: Polymers of Intrinsic Microporosity (PIMs)
One of the most revolutionary applications of tetrafluoroterephthalonitrile is in the synthesis of Polymers of Intrinsic Microporosity (PIMs), specifically PIM-1[4]. These polymers are critical for advanced gas separation (e.g., H2 and CO2 separation) and solid-state hydrogen storage[1],[4].
Causality of the Design
Traditional polymers pack tightly, minimizing free volume. PIM-1 circumvents this by utilizing a double SNAr polycondensation between tetrafluoroterephthalonitrile and a spiro-center monomer (like 3,3,3',3'-tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetraol). The spiro-center forces a rigid, 90-degree contortion in the polymer backbone. Because the backbone is both rigid and awkwardly shaped, the polymer chains physically cannot pack efficiently, creating interconnected microporous voids.
Self-Validating Protocol: Synthesis of PIM-1
Objective: Synthesize high-molecular-weight PIM-1 with verifiable intrinsic microporosity.
-
Preparation: In a rigorously dried, nitrogen-purged flask, combine equimolar amounts of tetrafluoroterephthalonitrile and 3,3,3',3'-tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetraol.
-
Solvation & Catalysis: Dissolve the monomers in anhydrous dimethylformamide (DMF). Add an excess of finely milled, anhydrous potassium carbonate (K2CO3).
-
Causality: K2CO3 acts as a mild base to deprotonate the tetraol into a highly reactive phenoxide without hydrolyzing the sensitive nitrile groups. DMF stabilizes the SNAr transition state.
-
-
Polymerization: Heat the mixture to 60°C for 72 hours under continuous stirring.
-
Validation Check 1: The solution must transition from a low-viscosity liquid to a highly viscous, fluorescent yellow dope. Lack of viscosity increase indicates stoichiometric imbalance or moisture contamination.
-
-
Precipitation: Pour the viscous solution dropwise into vigorously stirred methanol.
-
Validation Check 2: A bright yellow, fibrous polymer should immediately precipitate. If a fine powder forms, the molecular weight is too low (premature termination).
-
-
Purification: Reflux the fibrous polymer in deionized water to remove trapped K2CO3 and DMF, followed by drying under vacuum at 100°C for 24 hours.
Caption: Workflow for the synthesis and application of PIM-1 membranes.
Application II: High-Performance Thermosets for Microelectronics
Fluorinated phthalonitrile (PBDP) resins are engineered to replace traditional epoxy and polyimide matrices in aerospace composites and 5G microelectronic packaging[2].
Causality of the Design
Microelectronic packaging requires materials with an ultra-low dielectric constant (Dk) to prevent signal delay and crosstalk at high frequencies (e.g., 12 GHz). By curing fluorinated phthalonitriles with hollow glass microspheres (HGM-NH2), we introduce air voids (Dk ≈ 1.0) into a matrix that already possesses low polarizability due to the C-F bonds[3]. The thermal curing of the nitrile groups forms highly crosslinked triazine, isoindoline, and phthalocyanine networks, pushing the degradation temperature (T5%) above 450°C[3],[5].
Self-Validating Protocol: Step-Curing of PBDP/HGM Composites
Objective: Fabricate a void-free, low-Dk composite matrix.
-
Blending: Melt blend the fluorinated phthalonitrile prepolymer with 27.5 vol.% silanized hollow glass microspheres (HGM-NH2) at 150°C.
-
Causality: Silanization of the HGMs ensures covalent tethering to the phthalonitrile matrix, preventing interfacial delamination under thermal stress.
-
-
Degassing: Subject the melt to a vacuum (< 10 torr) for 15 minutes to remove entrapped air.
-
Step-Curing: Cast the melt into a pre-heated stainless-steel mold and subject it to the following step-cure profile: 200°C for 2h → 250°C for 2h → 300°C for 2h → 350°C for 4h.
-
Causality: The cyclotetramerization of nitrile groups is highly exothermic. Ramping the temperature slowly prevents thermal runaway, which would otherwise boil residual volatiles and create structural micro-cracks.
-
-
Validation Check: Perform Thermogravimetric Analysis (TGA) and Dielectric Spectroscopy. A successfully cured composite will exhibit a Dk of ≤ 1.85 at 12 GHz and a T5% > 480°C[3]. Any early mass loss in TGA indicates incomplete curing or unreacted monomer.
Caption: Step-curing mechanism of fluorinated phthalonitriles into high-temperature thermosets.
Application III: Advanced Fluorophores and Photosensitizers
Tetrafluorophthalonitrile is heavily utilized in the synthesis of dichloro-subphthalocyanine dimers, fluorinated BODIPY dyes, and rhodamine derivatives[6],[7].
Causality of the Design
In biological imaging and OLED applications, photobleaching is a primary failure mode. By synthesizing phthalocyanines from fluorinated phthalonitrile precursors (often via nucleophilic aromatic substitution with 3,5-bis(trifluoromethyl)phenol followed by cyclotetramerization with zinc chloride), the resulting fluorophores benefit from lowered HOMO/LUMO energy levels[7]. The electron-withdrawing fluorine atoms shield the macrocycle from oxidative degradation (photobleaching) and induce a desirable red-shift in the absorption spectra, allowing for deeper tissue penetration in biological assays[7].
Quantitative Data Summary
The following table synthesizes the critical performance metrics of materials derived from fluorinated benzenedicarbonitriles, validating their superiority over non-fluorinated analogs.
| Material / Derivative | Primary Application | Key Property 1 | Key Property 2 | Source |
| PIM-1 (from Tetrafluoroterephthalonitrile) | Gas Separation / H2 Storage | High H2/CO2 Permeability | Rigid Intrinsic Microporosity | [4] |
| PBDP/27.5HGM-NH2 Composite | 5G Microelectronic Packaging | Ultra-low Dk = 1.85 (at 12 GHz) | T5% = 481–486 °C | [3] |
| Fluorinated Phthalonitrile Thermosets | Aerospace Composite Matrices | Tg > 400 °C | T5% = 520 °C (in air) | [2] |
| Fluorinated Subphthalocyanines | Biological Chemosensors / OLEDs | Red-shifted Absorption Spectra | High Photostability | [6],[7] |
| CTP-PN (Phosphazene-Phthalonitrile) | Self-Catalyzed Resins | Low Softening Temp (100 °C) | Initial Curing at 200 °C | [5] |
References
-
Fluorinated phthalonitrile resins with improved thermal oxidative stability - Mathnet.RU.[Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH.[Link]
-
Rational Design of Fluorinated Phthalonitrile/Hollow Glass Microsphere Composite with Low Dielectric Constant and Excellent Heat Resistance for Microelectronic Packaging - PMC - NIH.[Link]
-
Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - MDPI.[Link]
Sources
- 1. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 2. mathnet.ru [mathnet.ru]
- 3. Rational Design of Fluorinated Phthalonitrile/Hollow Glass Microsphere Composite with Low Dielectric Constant and Excellent Heat Resistance for Microelectronic Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrafluoroterephthalonitrile 99 1835-49-0 [sigmaaldrich.com]
- 5. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene | MDPI [mdpi.com]
- 6. Tetrafluorophthalonitrile | CAS 1835-65-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: 2,5-Difluoro-1,3-Benzenedicarbonitrile as a Monomer for High-Performance Polyphthalonitrile Resins
Introduction: The Pursuit of Extreme Performance Polymers
High-performance polymers are a class of materials engineered to withstand extreme thermal, chemical, and mechanical environments where conventional polymers would fail. Within this elite group, polyphthalonitriles stand out for their exceptional thermo-oxidative stability, high glass transition temperatures (Tg), and inherent flame retardancy.[1] These characteristics make them ideal candidates for applications in aerospace, military, and microelectronics, where reliability under harsh conditions is paramount.[2] The polymerization of phthalonitrile monomers proceeds via a catalyst-initiated cyclotrimerization of cyano (CN) groups, forming a highly cross-linked, robust network structure composed of phthalocyanine and triazine rings.[3][4]
This application note focuses on 2,5-difluoro-1,3-benzenedicarbonitrile, a fluorinated phthalonitrile monomer. The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to enhance key material properties.[5][6] The strong C-F bond and the high electronegativity of fluorine can impart lower dielectric constants, reduced water absorption, and improved processability—attributes highly sought after in advanced composites and electronic substrates.[7] This guide provides a comprehensive overview of the monomer's properties, detailed polymerization protocols, and characterization methods for the resulting high-performance thermoset.
Part 1: Monomer Profile & Safety
Physicochemical Properties
2,5-Difluoro-1,3-benzenedicarbonitrile (alternatively named 2,5-difluoroisophthalonitrile) is a solid, crystalline monomer. Its properties are summarized below for ease of reference.
| Property | Value | Source |
| Chemical Formula | C₈H₂F₂N₂ | [8] |
| Molecular Weight | 164.11 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 155-158 °C | |
| Boiling Point | ~271 °C at 760 mmHg | |
| Purity | ≥98% (Typical) |
Handling and Safety Precautions
As a reactive chemical intermediate, 2,5-difluoro-1,3-benzenedicarbonitrile requires careful handling to ensure personnel safety.
-
Hazard Classification: The monomer is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]
-
Storage: Store the monomer in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]
Part 2: Polymer Synthesis Protocol
The conversion of phthalonitrile monomers into a cross-linked polymer network is a thermally driven process, typically requiring a curing agent or catalyst to proceed at a practical rate. Aromatic amines, such as 1,3-bis(3-aminophenoxy)benzene (m-APB), are commonly used curing agents that reduce the required temperature and time for polymerization.[1][13]
Materials & Equipment
-
2,5-difluoro-1,3-benzenedicarbonitrile monomer
-
1,3-bis(3-aminophenoxy)benzene (m-APB) curing agent
-
High-temperature, inert atmosphere oven or muffle furnace
-
Stainless steel or aluminum mold
-
Mold release agent
-
High-temperature vacuum oven (for post-curing)
-
Analytical balance
-
Spatula, beakers, and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of polyphthalonitrile.
Step-by-Step Polymerization Protocol
This protocol describes a typical thermal curing process for producing a small polymer disk.
-
Preparation of the Resin Mixture:
-
Calculate the required mass of the 2,5-difluoro-1,3-benzenedicarbonitrile monomer.
-
Weigh the desired amount of curing agent. A common loading is 2-5% by weight. The precise amount can be adjusted to control the curing rate and final properties.[13]
-
Combine the monomer and curing agent powders in a mortar and pestle or a suitable mixing vessel. Grind and mix thoroughly until a homogenous powder is obtained.
-
-
Molding and Curing:
-
Thoroughly clean the mold and apply a suitable high-temperature mold release agent to all internal surfaces.
-
Transfer the mixed powder into the pre-treated mold.
-
Place the loaded mold into a programmable, inert atmosphere (e.g., nitrogen) oven.
-
Causality Note: An inert atmosphere is crucial to prevent oxidation of the polymer at the high temperatures required for curing, which could compromise its thermal stability.
-
Heat the oven according to a multi-step curing schedule. A representative schedule is as follows:
-
Heat to 200°C and hold for 2 hours.
-
Ramp to 250°C and hold for 2 hours.
-
Ramp to 300°C and hold for 2 hours.
-
Ramp to 350°C and hold for 4 hours.[13]
-
-
Expertise Note: This staged heating profile allows the monomer to melt and flow, ensuring proper mold filling and consolidation before the viscosity rapidly increases during gelation. The higher temperature stages are necessary to advance the cross-linking reaction and develop the polymer's high-performance properties.[1][14]
-
-
Post-Curing:
-
After the curing cycle, turn off the oven and allow the mold to cool slowly to room temperature to minimize internal stresses.
-
Carefully demold the solid, dark-colored polymer part.
-
For optimal thermal and mechanical properties, a freestanding post-cure is often performed. Place the demolded part in a vacuum oven.
-
Heat to 375°C and hold for 4-8 hours under vacuum.[13]
-
Trustworthiness Note: The post-cure step is essential for completing the polymerization, driving off any residual volatiles, and maximizing the cross-link density. This ensures the material achieves its highest possible glass transition temperature and thermal stability.[1]
-
Part 3: Polymer Characterization
Once synthesized, the polymer must be characterized to validate its properties and performance.
Thermal Properties Analysis
The thermal stability and transitions are the most critical performance metrics for polyphthalonitriles.
| Analysis Technique | Typical Observation for Polyphthalonitrile | Purpose |
| Thermogravimetric Analysis (TGA) | 5% weight loss temperature (Td5) > 500°C in N₂.[2] | Measures thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | May not show a distinct Tg if highly cross-linked. | Identifies glass transition temperature (Tg) and curing exotherms. |
| Dynamic Mechanical Analysis (DMA) | Storage modulus remains high at elevated temperatures; Tg often > 380°C.[1][2] | Determines the glass transition temperature (Tg) and viscoelastic properties. |
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Cut a small, representative sample of the cured polymer (5-10 mg).
-
Instrument Setup:
-
Place the sample in a TGA pan (platinum or alumina).
-
Load the pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Experimental Run:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the temperature at which 5% weight loss occurs (Td5), which is a key indicator of the onset of thermal degradation.[15]
Structural Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the polymerization process.
Caption: Expected FTIR spectral changes during polymerization.
-
Key Insight: The primary indicator of successful polymerization is the significant decrease or complete disappearance of the sharp nitrile (C≡N) stretching peak around 2230 cm⁻¹. Concurrently, the emergence of new peaks associated with the formation of triazine and/or phthalocyanine structures confirms the cyclotrimerization reaction.[3][4]
Part 4: Applications and Future Outlook
The exceptional properties of fluorinated polyphthalonitriles make them suitable for a range of demanding applications:
-
Aerospace Composites: As a matrix resin for carbon or glass fiber composites used in engine components, missile bodies, and high-speed aircraft structures that experience extreme temperatures.[2]
-
Electronic Materials: For use in printed circuit boards (PCBs), adhesives, and encapsulants where low dielectric constant, low moisture uptake, and high thermal stability are required.
-
High-Temperature Coatings: As protective coatings for metals and other substrates in corrosive and high-heat environments.
The use of 2,5-difluoro-1,3-benzenedicarbonitrile offers a pathway to creating next-generation polymers with an enhanced processing window and superior dielectric properties compared to non-fluorinated analogues. Further research may focus on developing novel curing agents or copolymerizing with other monomers to further tailor the final material properties for specific high-tech applications.
References
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Self-curing triphenol A-based phthalonitrile resin precursor acts as a flexibilizer and curing agent for phthalonitrile resin. RSC Advances. Available at: [Link]
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Self-curing triphenol A-based phthalonitrile resin precursor acts as a flexibilizer and curing agent for phthalonitrile resin. RSC Publishing. Available at: [Link]
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Synthesis and properties of high-temperature polyphthalonitrile resin. ResearchGate. Available at: [Link]
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The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Express Polymer Letters. Available at: [Link]
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The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. ResearchGate. Available at: [Link]
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1,4-Benzenedicarbonitrile, 2,5-difluoro-. PubChem. Available at: [Link]
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Krishnan, S., Kwark, Y. J., & Ober, C. K. (2004). Fluorinated polymers: liquid crystalline properties and applications in lithography. The Chemical Record, 4(5), 315–330. Available at: [Link]
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Fluorinated polymers: Liquid crystalline properties and applications in lithography. ResearchGate. Available at: [Link]
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Straus, S., & Wall, L. A. (1958). Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards, 60(1), 39–45. Available at: [Link]
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Krishnan, S., Kwark, Y. J., & Ober, C. K. (2004). Fluorinated polymers: liquid crystalline properties and applications in lithography. PubMed. Available at: [Link]
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The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. PMC. Available at: [Link]
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Synthesis of Poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctylfluorene) via Direct Arylation Polycondensation. ResearchGate. Available at: [Link]
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Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. SpringerLink. Available at: [Link]
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Functional Monomers. SONGWON Industrial Group. Available at: [Link]
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Advanced Monomers and Polymers. Polymer Chemistry Innovations. Available at: [Link]
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Critical analysis of the thermal stability of transesterification vitrimers for 3D-printing applications based on digital ligh. UPCommons. Available at: [Link]
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Preparation and characterization of semiconducting polymeric blends. Photochemical synthesis of poly(3-alkylthiophenes) using host microporous matrices of poly(vinylidene fluoride). RSC Publishing. Available at: [Link]
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Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]
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Thermal Stability of Bio-Derived Polymer Feedstock. TA Instruments. Available at: [Link]
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Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. Available at: [Link]
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The Strategic Synthesis of Advanced Functional Materials from 2,5-Difluoro-1,3-Benzenedicarbonitrile: Application Notes and Protocols
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of advanced materials synthesis, the strategic selection of molecular precursors is paramount to achieving desired functionalities. 2,5-Difluoro-1,3-benzenedicarbonitrile has emerged as a highly valuable building block, offering a unique combination of reactivity and electronic properties. The presence of two nitrile groups provides reactive sites for cyclotrimerization and cyclotetramerization reactions, while the electron-withdrawing fluorine atoms significantly modulate the electronic landscape of the benzene ring. This modification not only influences the reactivity of the nitrile groups but also imparts desirable characteristics to the resulting materials, such as enhanced thermal stability, oxidative resistance, and unique photophysical properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of two key classes of functional materials derived from 2,5-difluoro-1,3-benzenedicarbonitrile: Fluorinated Metallophthalocyanines and Covalent Triazine Frameworks (CTFs) . These materials are at the forefront of research in fields ranging from medicinal chemistry and drug delivery to gas storage and catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated precursor to develop next-generation functional materials.
Part 1: Synthesis of Fluorinated Metallophthalocyanines
Fluorinated phthalocyanines are a class of synthetic porphyrin analogues that have garnered significant interest due to their exceptional chemical robustness and photophysical properties. The incorporation of fluorine atoms enhances their performance in applications such as photodynamic therapy (PDT), where they act as photosensitizers to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] The electron-withdrawing nature of fluorine can also influence the electronic absorption spectra and the efficiency of intersystem crossing, which is crucial for effective ROS generation.
Application Note: Leveraging Fluorination for Enhanced Photodynamic Therapy Agents
The synthesis of metallated phthalocyanines from 2,5-difluoro-1,3-benzenedicarbonitrile provides a direct route to second-generation photosensitizers. The resulting non-peripheral fluorination pattern can enhance the solubility of the phthalocyanine core in organic solvents and biological media, a critical factor for drug delivery. Furthermore, the increased oxidative stability of the fluorinated macrocycle prevents photobleaching during PDT, allowing for sustained therapeutic efficacy.[2] The choice of the central metal ion (e.g., Zinc, Aluminum) is also a critical determinant of the photosensitizing ability, with diamagnetic metals generally promoting high triplet state quantum yields.
Protocol 1: Synthesis of Zinc(II) 1,8(11),15(18),22(25)-Tetrafluoro-phthalocyanine
This protocol details the template-driven cyclotetramerization of 2,5-difluoro-1,3-benzenedicarbonitrile in the presence of a zinc salt to yield the corresponding fluorinated zinc phthalocyanine.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: A high-boiling solvent such as N,N-dimethylformamide (DMF) or 1-pentanol is used to achieve the high temperatures required for the cyclotetramerization reaction.
-
Template Metal Salt: Zinc chloride (ZnCl₂) acts as a template, organizing four molecules of the phthalonitrile precursor to facilitate the macrocyclization reaction.
-
Base Catalyst: A non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to deprotonate any intermediate species and catalyze the reaction.
-
Purification: The crude product is typically purified by a series of washes to remove unreacted starting materials and the metal salt, followed by column chromatography to isolate the desired phthalocyanine complex.
Experimental Workflow:
Caption: A schematic workflow for the synthesis and purification of Zinc(II) 1,8(11),15(18),22(25)-tetrafluoro-phthalocyanine.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2,5-difluoro-1,3-benzenedicarbonitrile (1.0 g, 6.09 mmol), zinc chloride (0.21 g, 1.52 mmol), and 10 mL of dry N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 153 °C) under a nitrogen atmosphere with vigorous stirring for 18 hours. The color of the solution should turn deep green, indicating the formation of the phthalocyanine.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water. Collect the resulting green precipitate by vacuum filtration.
-
Washing: Wash the solid sequentially with 50 mL of water, 50 mL of methanol, and 50 mL of acetone to remove impurities.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: Characterize the purified Zinc(II) 1,8(11),15(18),22(25)-tetrafluoro-phthalocyanine by UV-Vis spectroscopy, ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Expected Data:
| Parameter | Expected Value |
| Appearance | Dark green solid |
| Yield | 40-60% |
| UV-Vis (in DMF) | Q-band: ~680 nm, B-band: ~350 nm |
| ¹⁹F NMR | Resonances corresponding to the fluorine atoms on the phthalocyanine ring |
| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the calculated molecular weight |
Part 2: Synthesis of Covalent Triazine Frameworks (CTFs)
Covalent triazine frameworks are a class of porous organic polymers characterized by their high nitrogen content, exceptional thermal and chemical stability, and permanent porosity.[3] These materials are synthesized through the cyclotrimerization of aromatic nitrile monomers, typically under ionothermal conditions.[4][5] The use of 2,5-difluoro-1,3-benzenedicarbonitrile as a precursor allows for the synthesis of highly fluorinated CTFs.
Application Note: Fluorinated CTFs for Enhanced Gas Sorption and Catalysis
The incorporation of fluorine atoms into the backbone of CTFs can significantly enhance their performance in applications such as CO₂ capture and separation. The high electronegativity of fluorine can create favorable dipole-quadrupole interactions with CO₂ molecules, leading to increased adsorption capacity and selectivity.[4][6] Furthermore, the hydrophobic nature of the fluorinated framework can improve its stability in the presence of moisture. The porous and robust nature of these materials also makes them excellent candidates as supports for catalytic nanoparticles.
Protocol 2: Ionothermal Synthesis of a Fluorinated Covalent Triazine Framework (F-CTF)
This protocol describes the synthesis of a fluorinated covalent triazine framework via the ionothermal cyclotrimerization of 2,5-difluoro-1,3-benzenedicarbonitrile using zinc chloride as both the solvent and catalyst.
Causality Behind Experimental Choices:
-
Ionothermal Conditions: The use of molten zinc chloride at high temperatures (e.g., 400 °C) provides a medium for the reaction and catalyzes the cyclotrimerization of the nitrile groups. This method often leads to materials with high surface areas.[3]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent oxidation of the organic precursor and the resulting polymer at high temperatures.
-
Washing Procedure: A thorough washing procedure with dilute acid and various organic solvents is crucial to remove the zinc chloride template and any unreacted monomer, ensuring the porosity of the final material.
Logical Relationship Diagram:
Sources
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Application Notes & Protocols: Derivatization of 2,5-Difluoro-1,3-Benzenedicarbonitrile for the Synthesis of Advanced Materials
Introduction
2,5-Difluoro-1,3-benzenedicarbonitrile is a highly versatile aromatic building block poised for significant applications in materials science. Its unique electronic and structural features, namely the two electron-withdrawing nitrile groups and the strategically positioned, activatable fluorine atoms, make it an ideal precursor for a new generation of high-performance polymers, porous crystalline frameworks, and functional organic molecules. The electron-deficient nature of the benzene ring, amplified by the cyano groups, renders the C-F bonds susceptible to nucleophilic aromatic substitution (SNAr), providing a direct and efficient pathway for functionalization.[1][2] This application note provides an in-depth guide to the key derivatization strategies for 2,5-difluoro-1,3-benzenedicarbonitrile and detailed protocols for its conversion into valuable synthons for materials development.
Core Synthetic Pathways
The derivatization of 2,5-difluoro-1,3-benzenedicarbonitrile can be broadly categorized into two primary strategies: substitution at the C-F bonds and chemical transformation of the nitrile groups.
1. Nucleophilic Aromatic Substitution (SNAr) at C-F Bonds
The cornerstone of this molecule's reactivity lies in the SNAr mechanism.[1] The strong electron-withdrawing effect of the two nitrile groups, positioned ortho and para to the fluorine atoms, significantly lowers the electron density of the aromatic ring. This makes the ring highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of the fluoride ions, which are good leaving groups.[1][2]
Common nucleophiles for this transformation include:
-
Phenoxides and Alkoxides: To form stable ether linkages, crucial for creating flexible yet robust polymer backbones.
-
Amines: To introduce nitrogen-containing functionalities, which can serve as hydrogen-bonding sites or coordination points for metal ions.
-
Thiols: To create thioether bonds, which can be valuable for tuning electronic properties or for post-synthetic modification.
The general mechanism involves the addition of the nucleophile to the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Subsequent elimination of the fluoride ion restores the aromaticity of the ring. The regioselectivity of these reactions can often be controlled by reaction conditions, such as the choice of solvent and base.[3]
2. Transformation of the Nitrile Groups
The two nitrile groups offer a rich platform for further chemical modification, most notably through hydrolysis to form carboxylic acids. This transformation is pivotal, as it converts the dinitrile precursor into a di- or tetra-carboxylic acid linker, a fundamental building block for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[4][5]
-
Hydrolysis to Carboxylic Acids: This can be achieved under either acidic or basic conditions.[6][7] Alkaline hydrolysis is often preferred as it typically proceeds with high yields, initially forming a carboxylate salt that is subsequently acidified to yield the final carboxylic acid.[6][7] The resulting 2,5-dihydroxy-1,3-benzenedicarboxylic acid (after substitution and hydrolysis) is a valuable linker for constructing porous materials with tailored properties for applications in gas storage, separation, and catalysis.[8][9][10]
The following diagram illustrates the primary synthetic routes for the derivatization of 2,5-difluoro-1,3-benzenedicarbonitrile.
Caption: Key derivatization pathways of 2,5-difluoro-1,3-benzenedicarbonitrile.
Experimental Protocols
Protocol 1: Synthesis of a Bis-Ether Derivative via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a bis-ether derivative by reacting 2,5-difluoro-1,3-benzenedicarbonitrile with a generic di-phenol. This reaction is a fundamental step in creating monomers for high-performance poly(ether nitrile)s.
Materials:
-
2,5-Difluoro-1,3-benzenedicarbonitrile
-
A suitable di-phenol (e.g., 4,4'-biphenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen atmosphere, add 2,5-difluoro-1,3-benzenedicarbonitrile (1.0 eq), the di-phenol (1.0 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Reaction: After removing the Dean-Stark trap, continue to heat the reaction mixture at a temperature appropriate for the chosen solvent (e.g., 150-160 °C for DMF) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a stirred solution of deionized water to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with deionized water and then with methanol to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).
-
Characterization: Confirm the structure of the desired bis-ether derivative using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Protocol 2: Hydrolysis of Nitrile Groups to Carboxylic Acids
This protocol describes the conversion of a dinitrile-containing compound (such as the product from Protocol 1) into its corresponding dicarboxylic or tetracarboxylic acid.
Materials:
-
The dinitrile-containing starting material
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or a similar alcohol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dinitrile compound in a mixture of ethanol and an aqueous solution of NaOH (a significant excess, e.g., 10-20 equivalents, is recommended).
-
Hydrolysis: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia gas evolution (which can be tested with moist pH paper) or by FT-IR spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium salt of the carboxylic acid) forms, it can be collected by filtration.
-
Acidification: Dissolve the salt in a minimum amount of deionized water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is acidic (pH ~1-2). This will precipitate the carboxylic acid.
-
Isolation and Purification: Filter the precipitated carboxylic acid, wash with cold deionized water to remove any inorganic salts, and dry under vacuum. The purity can be checked by melting point determination and spectroscopic methods.
Applications in Materials Science
The derivatives of 2,5-difluoro-1,3-benzenedicarbonitrile are instrumental in the development of a wide range of advanced materials.
1. High-Performance Polymers
The bis-ether derivatives, synthesized as described in Protocol 1, are valuable monomers for the production of poly(ether nitrile)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, automotive, and electronics industries.
2. Porous Crystalline Frameworks (MOFs and COFs)
The tetracarboxylic acid derivatives obtained from the hydrolysis of the corresponding tetranitriles are key building blocks for reticular chemistry.[4][8]
-
Metal-Organic Frameworks (MOFs): These linkers can be reacted with various metal salts under solvothermal conditions to create highly porous, crystalline materials.[11][12] The specific geometry of the linker and the choice of the metal ion dictate the topology and pore environment of the resulting MOF, which can be designed for applications such as gas storage (e.g., CO₂ capture), catalysis, and sensing.[13][14]
-
Covalent Organic Frameworks (COFs): Similarly, these carboxylic acid linkers can be condensed with other organic building blocks, such as amines or boronic acids, to form fully covalent, porous networks.[5][15][16][17] COFs are of great interest for applications in electronics, catalysis, and energy storage due to their low density, high thermal stability, and tunable electronic properties.[18]
Data Summary Table
| Derivative Type | Synthetic Method | Key Characteristics | Potential Applications |
| Bis-Ether Derivative | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance | Monomers for high-performance polymers |
| Tetracarboxylic Acid Linker | Nitrile Hydrolysis | Rigid, defined geometry, multiple coordination sites | Building blocks for MOFs and COFs |
| MOFs/COFs | Solvothermal Synthesis | High porosity, large surface area, crystallinity | Gas storage, catalysis, sensing, electronics |
References
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Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ResearchGate. Available from: [Link]
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A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available from: [Link]
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A Porphyrin-Based Covalent Organic Framework as Metal-Free Visible-LED-Light Photocatalyst for One-Pot Tandem Benzyl Alcohol Oxidation/Knoevenagel Condensation. MDPI. Available from: [Link]
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Fine-Tuning Porous Architectures: A Guide to Incorporating 2,5-difluoro-1,3-benzenedicarbonitrile into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating the fluorinated organic linker, 1,3-Benzenedicarbonitrile, 2,5-difluoro-. The strategic introduction of fluorine atoms into the MOF structure can significantly alter its physicochemical properties, offering unique advantages in fields such as gas storage, catalysis, and particularly, drug delivery.[1][2][3] This document outlines detailed protocols and explains the scientific rationale behind the experimental choices, aiming to equip researchers with the necessary knowledge to explore this promising class of materials.
Introduction: The Fluorine Advantage in MOF Chemistry
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4][5] Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a wide range of applications.[4][6][7] The incorporation of fluorinated organic linkers, such as 1,3-Benzenedicarbonitrile, 2,5-difluoro-, introduces several key benefits:
-
Enhanced Hydrophobicity: The presence of C-F bonds can increase the hydrophobicity of the MOF, which can be advantageous for applications like selective CO2 capture and protecting encapsulated drugs from aqueous degradation.[8]
-
Modified Pore Environment: The electronegativity of fluorine atoms can alter the electronic environment within the MOF pores, influencing host-guest interactions and potentially leading to selective adsorption of molecules.[2][3]
-
Improved Stability: In some cases, the introduction of fluorine can enhance the thermal and chemical stability of the MOF structure.[9]
-
Unique Reactivity: The nitrile functional groups of the linker can serve as coordination sites or be post-synthetically modified to introduce further functionality.
This guide focuses on the practical aspects of synthesizing and characterizing MOFs with this specific difluorinated linker, with a special emphasis on their potential in targeted drug delivery systems.[10][11]
Materials and Equipment
Reagents
-
Metal Salt Precursor: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O))
-
Organic Linker: 1,3-Benzenedicarbonitrile, 2,5-difluoro-
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol, Methanol, Chloroform
-
Modulator (Optional): (e.g., Acetic acid, Trifluoroacetic acid)
Equipment
-
Analytical balance
-
Glass vials or Teflon-lined stainless-steel autoclaves
-
Programmable oven or heating mantle
-
Centrifuge
-
Schlenk line or vacuum oven for activation
-
Powder X-ray Diffractometer (PXRD)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for BET surface area analysis)
Protocols
Solvothermal Synthesis of a Representative MOF
Solvothermal synthesis is a widely employed method for producing crystalline MOFs.[4][12][13] The following is a general protocol that can be optimized for specific metal-linker combinations.
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the chosen metal salt (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF/Ethanol 1:1 v/v).
-
In a separate vial, dissolve 1,3-Benzenedicarbonitrile, 2,5-difluoro- (e.g., 0.1 mmol) in the same solvent system. The molar ratio of metal to linker is a critical parameter to be optimized.
-
-
Mixing and Sealing:
-
Heating and Crystallization:
-
Place the sealed vessel in a programmable oven.
-
Ramp the temperature to the desired reaction temperature (typically between 80°C and 150°C).
-
Maintain the temperature for a specified period (e.g., 12-48 hours) to allow for crystal formation.[12]
-
-
Cooling and Product Isolation:
-
Allow the reaction vessel to cool slowly to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
-
Washing and Purification:
-
Wash the collected solid several times with fresh DMF to remove unreacted precursors.
-
Subsequently, wash with a more volatile solvent like ethanol or methanol to facilitate the removal of DMF from the pores.
-
-
Activation:
Diagram of the Solvothermal Synthesis Workflow
Caption: Schematic of the drug loading and release process using MOFs.
Conclusion
The incorporation of 1,3-Benzenedicarbonitrile, 2,5-difluoro- into metal-organic frameworks offers a versatile strategy for designing materials with tailored properties. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to synthesize and evaluate these promising materials. The unique features imparted by the fluorinated linker, such as enhanced hydrophobicity and a modified pore environment, make these MOFs particularly attractive for advanced applications, including the development of next-generation drug delivery systems. Further exploration and optimization of these systems hold significant potential for addressing challenges in medicine and materials science.
References
- ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
- Adnan, R., & Siddique, T. A. (2017). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry, 33(6), 2697-2719.
- Ahmad, J., Al-Harrasi, A., Islam, M., Khan, M., Al-Rawahi, A., & Ur-Rahman, A. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Molecules, 28(6), 2596.
- BăLșeanu, T. A., Gȃrea, S. A., & Iovu, H. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- Lalita, L., & Singh, R. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016.
- Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.com.
- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Bocsci.com.
- Al-Ghamdi, A. A., Al-Odayni, A.-B., Saeed, W. S., Al-Kahtani, A., & Ahmad, Z. (2020). Various techniques applied for characterization of MOFs.
- Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 51994.
- McKinstry, C., Cathcart, R. J., Cussen, E. J., Fletcher, A. J., Patwardhan, S. V., & Sefcik, J. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. Chemical Engineering Journal, 285, 718-725.
- Al-Ghamdi, A. A., Al-Odayni, A.-B., Saeed, W. S., Al-Kahtani, A., & Ahmad, Z. (2024). Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. Langmuir.
- OUCI. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Ouc.ac.ir.
- Al-Ghamdi, A. A., Al-Odayni, A.-B., Saeed, W. S., Al-Kahtani, A., & Ahmad, Z. (2021).
- Panda, T., & Panda, R. (2020). Simplifying the Synthesis of Metal-Organic Frameworks. Chem, 6(10), 2535-2565.
- Li, Y., Li, L., & Li, G. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(82), 52059-52067.
- Lin, R.-B., Liu, S.-Y., Ye, Y.-X., He, C.-T., & Zhang, J.-P. (2015). Recent progress in the synthesis of metal–organic frameworks.
- Liu, B., & Yaghi, O. M. (2014). Synthesis and Formation Mechanism of Textured MOF-‐5.
- Kitchin, S. J. (2019). the synthesis of metal-organic frameworks (MOFS) with an environmentally benign solvent for applications in environmental protection. Memorial University of Newfoundland.
- Kaye, S. S., Dailly, A., Yaghi, O. M., & Long, J. R. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(26), 6128-6132.
- Bracco, S., Comotti, A., & Sozzani, P. (2018). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).
- Li, Y., Li, L., & Li, G. (2025). Synthesis, Crystal Structures and Luminescent Properties of Zn(II)/Cd(II) Metal–Organic Frameworks Constructed by 1,4-Benzenedicarboxylic Acid and 4,4′-(2,5-Difluoro-1,4-phenylene)dipyridine.
- Science.gov. (n.d.). metal-organic framework mof-5: Topics by Science.gov.
- Samsonenko, D. G., Dybtsev, D. N., & Fedin, V. P. (2023). Zn(II) Three-Dimensional Metal-Organic Frameworks Based on 2,5-Diiodoterephthalate and N,N Linkers: Structures and Features of Sorption Behavior. Molecules, 28(9), 3782.
- Bracco, S., Comotti, A., & Sozzani, P. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Chemical Society Reviews, 52(20), 7089-7126.
- Kim, H., & Kim, J. (2020). Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation.
- Rasheed, T., & Al-Ghamdi, A. A. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Molecules, 29(17), 3986.
- Wang, Y., Zhang, Y., & Li, G. (2019). Photochromic properties of three 2D MOFs based on 1-carboxyethyl-4,4′-bipyridinine. RSC Advances, 9(58), 33947-33952.
- Al-Ghamdi, A. A., Al-Odayni, A.-B., Saeed, W. S., Al-Kahtani, A., & Ahmad, Z. (2020). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Polymers, 12(10), 2238.
- Wang, Z., Kravtsov, V. C., Walsh, R. B., & Zaworotko, M. J. (2007). Guest-dependent cavities in two-dimensional metal - Organic frameworks sustained by tetrafluoro-1,3-benzenedicarboxylate.
- Bennabi, S., & Belbachir, M. (2018). Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H ) based on a Metal-Organic Framework and a Proton Exchanged. Journal of Materials and Engineering Structures, 5(1), 1-12.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 13. ossila.com [ossila.com]
- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
use of 2,5-difluoro-1,3-benzenedicarbonitrile as a building block in medicinal chemistry
[1]
Executive Summary
This guide details the strategic application of 2,5-difluoro-1,3-benzenedicarbonitrile as a high-value scaffold in medicinal chemistry.[1] Unlike simple fluorinated benzenes, this building block offers a unique "Reactivity Differential" between its two fluorine atoms, driven by the electronic environment of the flanking nitrile groups.
This application note provides:
-
Mechanistic Analysis: Understanding the electronic activation that drives regioselectivity.
-
Synthetic Workflows: Protocols for sequential functionalization to generate dense, poly-substituted pharmacophores.
-
Medicinal Relevance: Contextualizing the scaffold within the landscape of HIF-2
inhibitors and other bioactive nitriles.[1]
Mechanistic Insight: The Reactivity Differential
The utility of 2,5-difluoro-1,3-benzenedicarbonitrile lies in the extreme electronic disparity between the C2 and C5 positions.[1] This allows for highly predictable, sequential Nucleophilic Aromatic Substitution (
Electronic Activation Map
-
C2-Fluorine (The "Hot" Zone): This position is flanked by two ortho-nitrile groups.[1] The nitrile group is a potent electron-withdrawing group (EWG) via induction (-I) and mesomeric effects (-M).[1] The combined pull of two ortho-nitriles makes the C2-carbon highly electrophilic, significantly lowering the energy barrier for the Meisenheimer complex formation during nucleophilic attack.
-
C5-Fluorine (The "Cold" Zone): This fluorine is meta to both nitrile groups.[1] While the ring is electron-deficient, the lack of ortho/para activation makes this position kinetically stable under mild conditions.
Reactivity Diagram (DOT Visualization)
Caption: Electronic activation map showing the preferential nucleophilic attack at the C2 position due to ortho-nitrile activation.
Medicinal Chemistry Applications
Scaffold for HIF-2 Inhibitor Analogs
While the FDA-approved drug Belzutifan utilizes a 3,5-difluorobenzonitrile core, the 2,5-difluoro-1,3-benzenedicarbonitrile scaffold is critical for next-generation library design.[1] It allows for the introduction of a "blocking" nitrile at the C1 position, potentially altering metabolic stability or binding pocket interactions.
-
Relevance: The nitrile group is a bioisostere for carbonyls and halogens, often improving metabolic stability (blocking P450 oxidation sites) and increasing polarity without sacrificing lipophilic efficiency (LipE).
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "core" for FBDD.[1]
Experimental Protocols
Protocol A: Regioselective Displacement (C2-Functionalization)
Objective: Selective displacement of the C2-fluorine with a primary amine while retaining the C5-fluorine.[1]
Materials:
-
Primary Amine (e.g., Morpholine, Aniline derivatives) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (for organic solubility) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoro-1,3-benzenedicarbonitrile (100 mg, 0.61 mmol) in anhydrous MeCN (3.0 mL).
-
Base Addition: Add
(168 mg, 1.22 mmol) in one portion. The suspension should be stirred vigorously. -
Nucleophile Addition: Add the amine (0.67 mmol) dropwise at 0 °C (ice bath). Note: Cooling is crucial to prevent bis-substitution or side reactions, although C5 is less reactive.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (Rt ~ X min) should disappear, replaced by a slightly more polar product spot.
-
-
Work-up:
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]
-
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify via silica gel flash chromatography.
Expected Yield: 85–95% Key Observation: Regioselectivity is typically >98:2 (C2:C5).
Protocol B: Double for Bicyclic Heterocycles
Objective: Synthesis of fused N-heterocycles (e.g., quinazolines or benzimidazoles) by leveraging the ortho-nitrile.[1]
Concept: If a bifunctional nucleophile (e.g., amidine or guanidine) is used, the initial
Methodology (General):
-
Dissolve substrate in DMF.
-
Add Amidine hydrochloride (1.2 equiv) and
(2.5 equiv). -
Heat to 80–100 °C for 12 hours.
-
Mechanism:
Data Summary & Troubleshooting
| Parameter | C2-Fluorine | C5-Fluorine | Optimization Tip |
| Electronic Effect | Ortho-Ortho Activation (Strong) | Meta-Meta Deactivation (Weak) | Use mild base ( |
| Temp. Threshold | 0 °C to RT | >80 °C (requires forcing) | Control temp to ensure regioselectivity. |
| Solvent Choice | MeCN, THF, DCM | DMF, DMSO, NMP | Polar aprotic solvents accelerate C5 displacement. |
| Leaving Group | Fluoride (Fast) | Fluoride (Slow) | Fluorine is preferred over Chlorine for |
Troubleshooting:
-
Issue: Formation of bis-substituted product (displacement of both F).
-
Solution: Lower the reaction temperature to -10 °C and ensure strict stoichiometry (1.0 equiv of nucleophile).
-
-
Issue: Hydrolysis of Nitrile.
-
Solution: Ensure anhydrous conditions. Avoid strong aqueous bases (NaOH) at high temperatures unless hydrolysis is desired.[1]
-
Safety & Handling
-
Toxicity: Nitriles are toxic by ingestion and inhalation. They can liberate cyanide in vivo. Handle in a well-ventilated fume hood.
-
Skin Contact: Fluorinated aromatics can be skin irritants and sensitizers. Wear nitrile gloves and lab coat.
-
Storage: Store in a cool, dry place. Moisture sensitive (nitriles can hydrolyze over long periods).
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2,5-Difluoroterephthalonitrile (Isomer Comparison). Retrieved from [Link]
- Wallace, O. B., et al. (2021). Structure-Activity Relationships of HIF-2 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for fluorinated nitrile scaffolds in drug discovery).
Troubleshooting & Optimization
Technical Support Center: Purification of Difluorinated Benzenedicarbonitrile Isomers
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who struggle to isolate high-purity difluorinated benzenedicarbonitrile isomers (such as 4,5-difluorophthalonitrile or 2,6-difluorobenzonitrile derivatives). These compounds are critical precursors for advanced phthalocyanines and active pharmaceutical ingredients, but their purification is notoriously difficult due to the presence of closely related regioisomers and stubborn transition metal contaminants from upstream synthesis.
This guide bypasses generic advice to provide field-proven, self-validating methodologies designed to ensure absolute structural and chemical purity.
Diagnostic Purification Workflow
Before selecting a purification technique, you must diagnose the specific impurity profile of your crude mixture. Use the decision matrix below to determine the optimal isolation strategy.
Decision tree for isolating difluorinated benzenedicarbonitrile isomers.
Troubleshooting & Causality Analysis (FAQs)
Q1: Why do 3,6-difluorophthalonitrile and 4,5-difluorophthalonitrile co-elute during standard silica gel chromatography, and how can I resolve them?
Causality: Regioisomers of difluorinated benzenedicarbonitriles possess nearly identical dipole moments and polar surface areas. When using standard normal-phase silica or reversed-phase C18 columns, the partitioning coefficients of these isomers are indistinguishable, leading to severe co-elution. Solution: Shift your methodology to Preparative High-Performance Liquid Chromatography (Prep-HPLC) utilizing a Pentafluorophenyl (PFP) stationary phase. PFP columns leverage specific fluorine-fluorine interactions and shape selectivity to resolve positional isomers that standard hydrophobic phases cannot.
Logical mechanism of stationary phase selection for isomer resolution.
Q2: My 4,5-difluorophthalonitrile synthesized via palladium-catalyzed cyanation retains a dark tint. How do I remove trace metal contamination?
Causality: Transition metal catalysts (like Pd₂(dba)₃ or CuCN) used in 1[1] coordinate strongly with the highly polar nitrile groups of the product. These metal-nitrile complexes are partially soluble in organic solvents and carry over during standard liquid-liquid extraction. Solution: Implement a dual-stage physical filtration before chromatography. Quench the reaction and filter the crude mixture through a tightly packed pad of diatomaceous earth and silica gel to trap particulate metals and polymeric byproducts.
Q3: I am experiencing low recovery yields during the recrystallization of 4,5-difluorophthalonitrile. What is the optimal solvent system?
Causality: Difluorinated benzenedicarbonitriles are highly soluble in polar aprotic solvents (like DMF or DMAc) and moderately soluble in chlorinated solvents. Attempting a single-solvent recrystallization in these media leaves too much product dissolved in the mother liquor. Solution: Hexane is the authoritative standard for recrystallizing these specific fluorinated nitriles. The product should be pre-purified by flash chromatography, concentrated to dryness, and then 2[2] to maximize recovery and crystalline purity.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that you can analytically confirm success at each critical juncture.
Protocol A: Metal Scavenging and Flash Column Chromatography
This protocol is optimized for crude mixtures derived from metal-catalyzed cyanations.
-
Crude Preparation: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).
-
Scavenger Filtration: Pack a fritted glass funnel with 2 inches of diatomaceous earth (Celite) topped with 1 inch of standard silica gel. Pass the DCM solution through this pad under light vacuum. Wash the pad with additional DCM until the filtrate runs clear.
-
Column Packing: Slurry-pack a flash chromatography column using standard silica gel and Hexane.
-
Elution: Load the concentrated filtrate onto the column. Elute using a highly controlled3[3].
-
Self-Validation Check: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The target 4,5-difluorophthalonitrile reliably exhibits an R_f of ~0.34 in a 4:1 Hexane:EtOAc system [2]. Discard any leading or tailing fractions that show secondary spots to ensure absolute regioisomer purity.
Protocol B: Hexane Recrystallization for Ultimate Purity
Use this protocol following Protocol A to remove trace solvent residues and achieve >99% purity.
-
Dissolution: Transfer the chromatographed solid to a clean round-bottom flask. Add boiling hexane dropwise while stirring until the solid is completely dissolved. Do not add excess solvent.
-
Controlled Crystallization: Remove the flask from the heat source. Allow the solution to cool to room temperature slowly over 2 hours. Rapid cooling traps impurities in the crystal lattice; slow cooling promotes the growth of large, pure crystals.
-
Isolation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize precipitation. Filter the crystals under vacuum and wash with a small volume of ice-cold hexane.
-
Self-Validation Check: Confirm purity via ¹⁹F-NMR and ¹H-NMR. For symmetric isomers like 4,5-difluorophthalonitrile, the ¹⁹F-NMR spectrum must show a single, sharp fluorine resonance, and the ¹H-NMR must show a single aromatic signal (e.g., a triplet or apparent singlet depending on coupling). Any additional splitting indicates contamination by asymmetric regioisomers (like 3,4-difluorobenzonitrile derivatives).
Quantitative Performance of Purification Techniques
To assist in workflow planning, the following table summarizes the expected performance metrics of each purification technique when applied to difluorinated benzenedicarbonitrile isomers.
| Purification Technique | Target Impurity Removed | Typical Yield Recovery | Scalability | Isomer Resolution Capability |
| Diatomaceous/Silica Filtration | Particulate Metals (Pd/Cu, Zn salts) | >95% | High (Multi-gram) | None |
| Flash Chromatography (Silica) | Polar byproducts, baseline organics | 70-85% | Medium | Low (High risk of co-elution) |
| Prep-HPLC (PFP Column) | Regioisomers (e.g., 3,6- vs 4,5-) | 50-65% | Low (Milligram scale) | High (Baseline separation) |
| Hexane Recrystallization | Trace organics, solvent residues | 80-90% | High (Multi-gram) | Moderate (Enriches major isomer) |
References
-
Title : Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles Source : American Chemical Society (ACS) URL :[Link]
-
Title : Template for Electronic Submission to ACS Journals (Synthesis of 4,5-difluorophthalonitrile) Source : The Royal Society of Chemistry (RSC) URL :[Link]
Sources
Technical Support Center: Optimization of Reaction Yield for the Synthesis of 2,5-Difluoro-1,3-Benzenedicarbonitrile
Welcome to the technical support center for the synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile (2,5-difluoroisophthalonitrile). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.
Section 1: Strategic Synthesis Pathway Selection
The synthesis of aryl nitriles, including 2,5-difluoro-1,3-benzenedicarbonitrile, can be approached through several established methods. The optimal choice depends on factors such as available starting materials, required scale, and tolerance for high temperatures or toxic reagents. The most common and practical routes start from a di-halogenated precursor, such as 1,3-dibromo-2,5-difluorobenzene.
The primary methods for this transformation are the classic Rosenmund-von Braun reaction and modern transition-metal-catalyzed cyanations.[1]
Caption: Decision workflow for selecting a synthetic pathway.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Palladium-Catalyzed Cyanation | Rosenmund-von Braun Reaction |
| Typical Precursor | Aryl chlorides, bromides | Aryl halides (iodides and bromides are more reactive) |
| Cyanide Source | Catalytic amounts of Zn(CN)₂, K₄[Fe(CN)₆], NaCN | Stoichiometric or excess CuCN |
| Temperature | Milder (70-130°C)[2][3] | High (150-250°C)[4] |
| Advantages | High functional group tolerance, milder conditions, often higher yields, use of less toxic cyanide sources.[3][5] | Cost-effective (no expensive ligands), simple reagent set. |
| Disadvantages | Catalyst poisoning by cyanide can be an issue, requiring careful ligand selection.[5] Expensive catalysts and ligands. | Harsh conditions can degrade sensitive substrates, purification to remove copper salts can be difficult, high toxicity of CuCN.[4] |
| References | [2][3][5] | [6][7] |
Given its milder conditions, higher functional group tolerance, and improved safety profile through the use of alternative cyanide sources, palladium-catalyzed cyanation is the recommended pathway for synthesizing 2,5-difluoro-1,3-benzenedicarbonitrile.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, focusing on the recommended palladium-catalyzed pathway.
Caption: A logical workflow for troubleshooting low yields in nitrile synthesis.
Problem 1: Low or No Conversion of Starting Material
Question: My palladium-catalyzed cyanation of 1,3-dibromo-2,5-difluorobenzene shows little to no product formation after several hours. What are the potential causes and solutions?
Answer: This common issue typically points to problems with one of three areas: catalyst inactivity, improper reaction conditions, or reagent quality.[8]
-
Catalyst Deactivation/Poisoning: Cyanide ions have a strong affinity for palladium and can poison all intermediates in the catalytic cycle, leading to a stalled reaction.[5]
-
Solution: Ensure your phosphine ligand is robust. Bulky, electron-rich ligands can protect the palladium center. Also, using a cyanide source with low solubility in organic solvents, like NaCN or KCN, can help maintain a low concentration of free cyanide, mitigating catalyst poisoning.[5] If using Zn(CN)₂, ensure it is of high purity.
-
-
Improper Reaction Conditions:
-
Atmosphere: Palladium(0) catalysts are sensitive to oxygen. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Ensure all reagents are degassed and the reaction vessel was properly purged.
-
Temperature: While milder than the Rosenmund-von Braun reaction, Pd-catalyzed cyanation still requires sufficient thermal energy. For aryl bromides, a temperature of 100-120°C is typical. For the less reactive aryl chlorides, temperatures up to 130°C in a solvent like DMF or DMAc may be necessary.[3]
-
-
Reagent Quality:
-
Anhydrous Conditions: Water can lead to side reactions and may affect the catalyst. Use anhydrous solvents and ensure your cyanide salt is dry. Rigorously dry conditions are particularly crucial when using NaCN.[5]
-
Cyanide Source: The physical form of solid cyanide salts matters. Milled salts have a higher surface area and solubility, which can improve reproducibility.[5] However, milling is hazardous and should be done with extreme caution. Using a well-characterized commercial source is preferable.
-
Problem 2: Significant Byproduct Formation
Question: My reaction produces the desired dinitrile, but I am also seeing a significant amount of a byproduct identified as 2,5-difluoro-3-cyanobenzamide. How can I prevent this?
Answer: The formation of a benzamide indicates partial hydrolysis of one of the nitrile groups. This is a classic side reaction when water is present, especially under prolonged heating.[9]
-
Cause: Trace amounts of water in the reaction mixture or during the aqueous workup are hydrolyzing the product. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be promoted by heat.
-
Solutions:
-
Strictly Anhydrous Conditions: As mentioned for low conversion, using anhydrous solvents and reagents is the primary way to prevent hydrolysis during the reaction.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, cool the reaction promptly. Unnecessary heating increases the likelihood of hydrolysis.
-
Controlled Workup: When quenching the reaction, do so at a lower temperature (e.g., room temperature or in an ice bath) before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup.
-
Problem 3: Product Purification is Difficult
Question: I have successfully synthesized the product, but removing the palladium catalyst and residual cyanide salts during purification is challenging, leading to a low isolated yield. What is a robust purification strategy?
Answer: Effective purification is critical for obtaining a high-purity product and accurate yield.
-
Cause: Palladium complexes and inorganic salts can be difficult to separate from the organic product, sometimes leading to co-precipitation or contamination of the final material.
-
Solutions:
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or toluene. A significant portion of the inorganic salts and catalyst residues may precipitate. Filter the mixture through a pad of Celite® to remove these solids.
-
Aqueous Washes: Wash the organic filtrate sequentially with an aqueous solution of ammonia or ethylenediamine to complex and remove residual palladium. Follow this with a standard water and brine wash.
-
Oxidative Workup for Copper: If using a copper-mediated reaction (like Rosenmund-von Braun), an alternative workup involves oxidizing insoluble Cu(I) salts to more soluble Cu(II) salts with an oxidizing agent, which can then be removed with an aqueous wash.
-
Recrystallization/Chromatography: The final purification step should be recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or flash column chromatography on silica gel.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for a scalable synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile?
A1: For scalability, starting from 1,3-dibromo-2,5-difluorobenzene is often preferred. Aryl bromides offer a good balance of reactivity and stability compared to the more expensive and sometimes less stable aryl iodides, and they are generally more reactive than the corresponding aryl chlorides.[2]
Q2: Which cyanide source offers the best balance of reactivity and safety?
A2: Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent choice. It is significantly less toxic than simple alkali metal cyanides (like NaCN or KCN) or zinc cyanide (Zn(CN)₂).[2][5] It has been successfully used in numerous palladium-catalyzed cyanation reactions, providing good to excellent yields, and is considered a more environmentally benign reagent.[2][10]
Q3: What are the most critical parameters to control for maximizing yield in a palladium-catalyzed cyanation?
A3: The three most critical parameters are:
-
Inert Atmosphere: Strict exclusion of oxygen is non-negotiable to prevent catalyst oxidation.
-
Anhydrous Conditions: Exclusion of water is crucial to prevent hydrolysis side reactions and to ensure catalyst stability.
-
Ligand Choice: The phosphine ligand is key to preventing catalyst poisoning and promoting efficient catalytic turnover. A well-chosen ligand will stabilize the palladium center and facilitate the reductive elimination step that forms the C-CN bond.
Q4: How can I effectively monitor the reaction progress without using GC-MS?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to achieve good separation between the starting aryl halide, any mono-cyanated intermediate, and the final dinitrile product. The starting material will be less polar than the products. The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Section 4: Recommended Experimental Protocol
This protocol describes a palladium-catalyzed dicyanation of 1,3-dibromo-2,5-difluorobenzene using the less toxic K₄[Fe(CN)₆] as the cyanide source.
Caption: A typical experimental workflow for palladium-catalyzed cyanation.
Detailed Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, condenser) is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.[11]
-
Reagent Charging: To the reaction flask, add palladium(II) acetate (Pd(OAc)₂, 0.1 mol%), a suitable phosphine ligand, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.25 equiv. per bromide), and sodium carbonate (Na₂CO₃, 1 equiv.).[3]
-
Inerting the System: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen at least three times to ensure a completely inert atmosphere.
-
Addition of Solvent and Substrate: Add anhydrous N,N-dimethylacetamide (DMAc) via cannula or syringe, followed by the 1,3-dibromo-2,5-difluorobenzene (1.0 equiv.).
-
Heating and Monitoring: Heat the reaction mixture to 120°C with vigorous stirring.[3] Monitor the reaction's progress periodically using TLC or GC analysis.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the dark mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 2,5-difluoro-1,3-benzenedicarbonitrile.
Table 2: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 0.1 - 1 mol% Pd(OAc)₂ | Balances reaction efficiency with cost and ease of removal. |
| Solvent | Anhydrous DMAc or DMF | High-boiling polar aprotic solvents facilitate dissolution and achieve necessary temperatures.[3] |
| Base | 1.0 - 2.0 equiv. Na₂CO₃ | Neutralizes any acidic species formed and can aid in the catalytic cycle.[3] |
| Temperature | 120°C | Sufficient to drive the reaction for an aryl bromide without causing significant thermal decomposition.[3] |
| Reaction Time | 12 - 24 hours | Typical duration; should always be confirmed by reaction monitoring. |
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, National Center for Biotechnology Information. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
-
Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on. Journal of Synthetic Chemistry. [Link]
-
Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Oreate AI. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, National Center for Biotechnology Information. [Link]
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Kolbe nitrile synthesis. Sciencemadness Wiki. [Link]
-
A practical synthesis of highly functionalized aryl nitriles through cyanation of aryl bromides employing heterogeneous Pd. ScienceDirect. [Link]
-
Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. [Link]
-
Rosenmund-von Braun Reaction. SynArchive. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing. [Link]
-
Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme Chemistry. [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Organic Syntheses. [Link]
-
and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. [Link]
-
Dicyanobenzene and dicyanopyrazine derived X-shaped charge-transfer chromophores: comparative and structure–property relationship study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]
-
Japan 1,4-Dicyanobenzene (CAS 623-26-7) Market. LinkedIn. [Link]
-
3DPAFIPN as a halogenated dicyanobenzene-based photosensitizer catalyzed gram-scale photosynthesis of pyrano[2,3-d]pyrimidine scaffolds. PMC, National Center for Biotechnology Information. [Link]
-
Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics (A&A). [Link]
-
One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films. PMC, National Center for Biotechnology Information. [Link]
-
Cyanation – Knowledge and References. Taylor & Francis. [Link]
-
A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3. BENZENEDICARBONITRILE. Heterocycles. [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC, National Center for Biotechnology Information. [Link]
-
Electrophilic α-cyanation of 1,3-dicarbonyl compounds. RSC Publishing. [Link]
-
Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC, National Center for Biotechnology Information. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
1,4-Benzenedicarbonitrile, 2,5-difluoro-. PubChem. [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. [Link]
Sources
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- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
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- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Fluorination of Benzenedicarbonitriles and Mitigating Side Reactions
Welcome to our dedicated technical support guide for professionals engaged in the synthesis of fluorinated benzenedicarbonitriles. As a Senior Application Scientist, I understand that while these molecules are of significant interest in pharmaceutical and agrochemical development, their synthesis can be fraught with challenges, particularly the emergence of unwanted side reactions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, enhance your reaction yields, and ensure the integrity of your final products.
Section 1: Foundational Principles - The Chemistry of Fluorinating Benzenedicarbonitriles
The fluorination of benzenedicarbonitriles is most effectively achieved through Nucleophilic Aromatic Substitution (SNAr) . The two electron-withdrawing nitrile (-CN) groups strongly activate the aromatic ring, making it susceptible to attack by a nucleophile like the fluoride ion (F⁻). This process, often referred to as the Halex process in industrial chemistry, typically involves displacing a halide leaving group, such as chloride (-Cl), with fluoride.[1]
The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Understanding this pathway is crucial for diagnosing and preventing side reactions.
Caption: General SNAr mechanism for the fluorination of a dichlorobenzenedicarbonitrile.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the fluorination process in a direct question-and-answer format.
Issue 1: Low or No Conversion to the Fluorinated Product
Q: My reaction shows a large amount of unreacted starting material (e.g., dichlorobenzenedicarbonitrile) even after prolonged reaction times. What are the likely causes and solutions?
A: This is one of the most common issues and typically points to insufficient reactivity. The root cause often lies in one of three areas: the fluoride source, moisture, or temperature.
Causality & Explanation:
The key to a successful SNAr reaction is the availability of "naked," soluble fluoride ions. Potassium fluoride (KF) is widely used due to its low cost, but its high lattice energy and poor solubility in aprotic solvents limit its nucleophilicity.[2] Furthermore, fluoride ions have a strong affinity for water, forming hydrogen bonds that dramatically reduce their reactivity.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Fluoride Source: Dry KF in a vacuum oven at >150 °C for at least 12 hours before use. Spray-dried KF is a commercially available, high-surface-area alternative with better reactivity.
-
Solvents: Use anhydrous grade solvents. If unavailable, distill from a suitable drying agent (e.g., CaH₂).
-
Glassware: Oven-dry all glassware and assemble the reaction under an inert atmosphere (N₂ or Ar).
-
-
Enhance Fluoride Reactivity:
-
Switch Fluoride Source: While more expensive, cesium fluoride (CsF) is significantly more soluble and reactive than KF.[1]
-
Use a Phase-Transfer Catalyst (PTC): Catalysts like tetramethylammonium chloride or other quaternary ammonium salts can complex with the potassium ion, releasing a more nucleophilic "naked" fluoride ion into the organic phase.[2][4]
-
| Fluoride Source | Relative Cost | Solubility (in polar aprotics) | Reactivity | Key Consideration |
| Potassium Fluoride (KF) | Low | Low | Moderate | Must be rigorously dried; often requires high temperatures or a PTC.[1] |
| Cesium Fluoride (CsF) | High | Moderate | High | More effective at lower temperatures but significantly more expensive.[1] |
| TBAF (Tetrabutylammonium Fluoride) | High | High | Very High | Highly reactive but also very hygroscopic and can be basic, potentially causing other side reactions.[1] |
Issue 2: Formation of Hydroxylated and Ether Byproducts
Q: I'm observing byproducts corresponding to the replacement of a halogen with a hydroxyl (-OH) or methoxy (-OCH₃) group. How do I prevent this?
A: This is a classic sign of water or other nucleophilic contaminants in your reaction.
Causality & Explanation:
At the high temperatures required for the Halex reaction, water (H₂O) and hydroxide ions (OH⁻) become effective nucleophiles. They can compete with the fluoride ion, attacking the electron-deficient aromatic ring to produce unwanted phenol derivatives. Similarly, if a solvent like methanol or residual alcohols are present, they can form alkoxides that lead to ether byproducts.
Solutions & Protocols:
-
Strict Adherence to Anhydrous Conditions: This is the primary solution. Follow all steps outlined in Issue 1, Solution 1 .
-
Solvent Purity: Ensure your solvent is free from other nucleophilic contaminants. Using a freshly opened bottle of anhydrous solvent is recommended.
-
Inert Atmosphere: Running the reaction under a positive pressure of an inert gas (N₂ or Ar) prevents atmospheric moisture from entering the system during the long reaction time at high temperatures.
Issue 3: Solvent-Related Impurities and Tar Formation
Q: My crude reaction mixture is dark and contains numerous unidentifiable impurities, especially when I push the temperature above 200 °C. Is my solvent decomposing?
A: Yes, this is highly likely. The stability of your solvent at high temperatures is critical.
Causality & Explanation:
Common polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are not indefinitely stable at the high temperatures (150–250 °C) often required for fluorinating deactivated or sterically hindered benzenedicarbonitriles.[1][5] Decomposition can generate various side products that complicate purification and lower yield. High temperatures can also lead to polymerization of the starting material or product, resulting in tar formation.[6]
Solutions & Protocols:
-
Choose a More Thermally Stable Solvent: Sulfolane is an excellent alternative to DMSO and DMF for high-temperature Halex reactions due to its superior thermal stability and high boiling point.
-
Optimize Temperature: Carefully determine the minimum temperature required for an acceptable reaction rate. Do not overheat the reaction unnecessarily.
-
Consider a PTC: Using a phase-transfer catalyst can often increase the reaction rate at a lower temperature, thereby avoiding the temperature range where solvent decomposition becomes significant.
| Solvent | Boiling Point (°C) | Typical Max Use Temp (°C) | Advantages | Disadvantages |
| DMSO | 189 | ~180 | Excellent solvating power | Can decompose at high temperatures.[7] |
| DMF | 153 | ~150 | Good solvating power | Lower boiling point, less stable than DMSO.[7] |
| Sulfolane | 285 | >220 | High thermal stability, high polarity.[1] | High boiling point can make removal difficult. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) and when should I use one? A1: A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the fluoride anion from its solid (or poorly solvated) state into the organic reaction phase. It does this by forming an ion pair with the fluoride that is soluble in the organic solvent. You should consider using a PTC when you are using KF as your fluoride source and are experiencing low reactivity, or if you wish to run the reaction at a lower temperature to improve stability.[2][5]
Q2: Can I use electrophilic fluorination reagents like Selectfluor® for benzenedicarbonitriles? A2: It is generally not the recommended or most efficient method. Electrophilic fluorination involves an electrophilic fluorine source ("F⁺") attacking a nucleophilic aromatic ring.[8] Benzenedicarbonitriles are highly electron-deficient due to the two nitrile groups, making them very poor nucleophiles and thus unreactive towards electrophilic attack.[9][10] The SNAr pathway is the mechanistically favored and more practical approach.
Q3: My starting material is a dinitrobenzenedicarbonitrile. Can I displace the nitro groups with fluoride? A3: Yes, this reaction, known as fluorodenitration, is a viable method. The nitro group is a very strong activating group for SNAr. However, fluorodenitration can be plagued by side reactions if not carefully controlled.[2] The general principles of using an anhydrous, polar aprotic solvent and a suitable fluoride source still apply. Careful control of temperature is crucial to avoid runaway reactions or decomposition.
Section 4: Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination of 2,6-Dichlorobenzonitrile using KF
-
Preparation: In an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.5 equivalents).
-
Solvent & Substrate Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by 2,6-dichlorobenzonitrile (1.0 equivalent).
-
Reaction: Heat the stirred suspension to 190 °C under a nitrogen atmosphere. Monitor the reaction progress by GC or LC-MS. The reaction may take 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Enhanced Reactivity using a Phase-Transfer Catalyst
-
Preparation: Follow step 1 from Protocol 1.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetramethylammonium chloride (0.1 equivalents), to the flask along with the KF.
-
Solvent & Substrate Addition: Add anhydrous sulfolane and 2,6-dichlorobenzonitrile (1.0 equivalent).
-
Reaction: Heat the stirred mixture to 160-170 °C. The lower temperature is often sufficient due to the PTC. Monitor the reaction progress.
-
Work-up & Purification: Follow steps 4-6 from Protocol 1.
References
-
Wikipedia. (2023). Halex process. Retrieved from [Link]
- Clark, J. H., & Wails, D. (1998). Nucleophilic routes to selectively fluorinated aromatics. Journal of Fluorine Chemistry, 88(2), 105-124. (Note: A direct link to the full text may require a subscription; a general search can locate the abstract and purchasing options).
-
Wikipedia. (2023). Electrophilic fluorination. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]
-
Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines. PubMed. Retrieved from [Link]
- Shainyan, B. A., & Salakhutdinov, N. F. (2008). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Chemical Reviews, 77(3), 235-252. (Note: A direct link to the full text may require a subscription).
-
Yoshida, J., & Nagaki, A. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, X., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. Retrieved from [Link]
-
Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PMC - NIH. Retrieved from [Link]
-
Lovett, G. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. Princeton University DataSpace. Retrieved from [Link]
- Pitts, C. R., et al. (2018). Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate. Angewandte Chemie International Edition. (Note: A direct link to the full text may require a subscription).
-
Wang, X., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic arene ¹⁸F-fluorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for arene fluorination. Retrieved from [Link]
-
UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved from [Link]
-
Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 10(1), 149-176. Retrieved from [Link]
-
Phull, G. S., et al. (1980). Fluorinations with complex metal fluorides. Part 5. Fluorination of nitriles over caesium tetrafluorocobaltate(III). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Liang, T., et al. (2015). Recent advances in green fluorine chemistry. RSC. Retrieved from [Link]
-
Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. Retrieved from [Link]
-
Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of fluorination catalysed by 1. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
- Google Patents. (n.d.). US7803941B2 - Process for preparing ring-fluorinated aromatics.
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.
-
Knochel, P., et al. (2024). General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs. Nature Communications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. Retrieved from [Link]
-
RSC Publishing. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]
-
ResearchGate. (2026). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved from [Link]
-
ChemRxiv. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]
-
Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
European Patent Office. (2022). EP 3696156 B1 - NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). DE19702282A1 - Catalyst for Halex reactions.
Sources
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- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. scientificupdate.com [scientificupdate.com]
- 5. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
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- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of polymers derived from 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Topic: Solubility of polymers derived from 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Ticket ID: PEN-SOL-25DF-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]
Executive Summary & Critical Isomer Verification
Welcome to the Technical Support Center. You are likely encountering difficulties processing polymers derived from 1,3-Benzenedicarbonitrile, 2,5-difluoro- (also known as 2,5-difluoroisophthalonitrile).[1]
Before proceeding, we must isolate the root cause. "Insolubility" in this class of polymers often stems from two distinct physical realities:
-
High Crystallinity/Rigidity: The polymer formed is high molecular weight but packs too efficiently due to nitrile dipole interactions.[1]
-
Oligomeric Aggregation (The "False Polymer"): You may have synthesized low-molecular-weight oligomers that crystallized prematurely due to monomer reactivity mismatches, appearing as an insoluble "brick dust."[1]
CRITICAL ALERT: Monomer Reactivity Check
Please verify your starting material structure immediately.[1]
-
Scenario A: You are using 1,3-Benzenedicarbonitrile, 2,5-difluoro- (Isophthalonitrile derivative). [1]
-
The Trap: The fluorine at position 2 is highly activated (ortho to two -CN groups), but the fluorine at position 5 is meta to both -CN groups and is significantly less reactive.[1]
-
Result: Standard nucleophilic aromatic substitution (
) often fails to displace the 5-F, leading to insoluble oligomers rather than a true high-molecular-weight polymer.[1]
-
-
Scenario B: You intended to use 2,5-Difluoroterephthalonitrile (1,4-Benzenedicarbonitrile). [1]
-
Status: Both fluorines are equally activated.[1] If this is your monomer, your insolubility is likely due to genuine polymer rigidity (The "Brick Wall" effect).
-
This guide addresses both, but focuses on solubilizing the successful polymer (Scenario B) and fixing the synthesis for Scenario A.
Troubleshooting Module: The "Design" Phase
Issue: "My polymer precipitates during synthesis or won't dissolve in NMP/DMAc/DMF."
Root Cause Analysis: The Dipole Stacking Problem
Poly(arylene ether nitrile)s (PENs) possess strong polar nitrile (-CN) groups.[1] These create powerful inter-chain dipole-dipole attractions. When combined with a rigid backbone (like hydroquinone or resorcinol), the polymer chains stack like sheets of paper, preventing solvent intercalation.
Solution Strategy: The "Cardo" & "Kink" Approach
To improve solubility, you must disrupt this stacking without sacrificing thermal stability.
Protocol 1: Incorporating "Cardo" Moieties (Bulky Side Groups)
Replace 50-100% of your bisphenol monomer with a "Cardo" (loop) monomer.[1] These groups hang off the backbone, creating "free volume" that allows solvent molecules to enter.
| Recommended Monomer | Structure Description | Solubility Impact | |
| Phenolphthalein | Large, lactone-containing pendant group.[1] | High. Soluble in NMP, DMAc, even THF (sometimes).[2] | Increases (Rigid rotation).[1] |
| Fluorene Bisphenol (BHPF) | Two phenyl rings perpendicular to the backbone.[1] | Very High. often soluble in CHCl3.[1] | Increases significantly.[1][2][3] |
| Phenolphthalin | Reduced form of phenolphthalein (carboxylic acid pendant).[1] | Moderate. Allows post-functionalization (salts) to aid solubility.[1] | Moderate. |
Protocol 2: Copolymerization with Flexible Linkers
If you cannot use bulky groups, introduce "hinges" to break the rod-like structure.
-
Strategy: Copolymerize with 4,4'-Thiodiphenol (-S- linkage) or 4,4'-Dihydroxydiphenyl ether .[1]
-
Mechanism: The bond angle of the Sulfur or Oxygen atom introduces a "kink," preventing long-range crystalline ordering.
Interactive Workflow: Synthesis & Solubility Optimization
The following diagram outlines the decision logic for synthesizing soluble PENs derived from fluorinated benzonitriles.
Caption: Logic flow for selecting monomers to ensure solubility. Note the critical dead-end for unmodified 1,3-isomers.
Standard Operating Procedure (SOP): Synthesis of Soluble PEN
If you are using 1,3-Benzenedicarbonitrile, 2,5-difluoro- , you must use Method B (High Temperature) to force the unreactive fluorine to react, or switch to the 2,6-isomer .
Method A: Standard "Cardo" Synthesis (Recommended for 1,4-isomer or 2,6-isomer)
Target: Soluble, high-MW amorphous polymer.[1]
Reagents:
-
Monomer: 2,5-Difluoroterephthalonitrile (or 2,6-dichlorobenzonitrile).[1]
-
Bisphenol: Phenolphthalein (0.5 eq) + Resorcinol (0.5 eq) [Copolymer approach].[1]
-
Base:
(anhydrous, 1.2 molar excess).[1] -
Solvent: NMP (N-Methyl-2-pyrrolidone).[1]
-
Azeotropic Agent: Toluene.[1]
Step-by-Step:
-
Dehydration (Critical): Charge monomer, bisphenols,
, NMP, and Toluene into a flask with a Dean-Stark trap. -
Heat to 140-150°C . Reflux toluene to remove water generated by phenoxide formation.[1]
-
Why? Water kills the reaction and hydrolyzes the nitrile groups.
-
-
Distillation: Once water evolution ceases (approx. 3-4 hours), distill off the toluene.
-
Polymerization: Raise temperature to 180-190°C . Stir for 8-12 hours.
-
Precipitation: Pour the hot viscous solution into a 10x excess of Ethanol/Water (1:1) mixture containing 1% HCl.
-
Note: Do not use pure water; the polymer might trap NMP. Ethanol helps extract the organic solvent.
-
Method B: High-Temperature Activation (For 1,3-isomer 2,5-difluoro)
Target: Forcing the "lazy" meta-fluorine.[1]
-
Modification: Use Sulfolane instead of NMP.
-
Temperature: Reaction must proceed at 210-220°C .[1]
-
Risk: At this temperature, nitrile crosslinking (triazine formation) may occur, leading to a thermoset (gel) rather than a soluble thermoplastic.[1]
-
Advice: If possible, switch to 2,6-difluorobenzonitrile for easier processing.
FAQ: Processing & Characterization
Q: My polymer dissolved in NMP during synthesis, but after precipitation and drying, it won't dissolve again. Why? A: This is "physical aging" or solvent-induced crystallization.[1] The polymer chains packed tightly during precipitation.
-
Fix: Add 2-5 wt% Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) to your NMP/DMAc solvent.[1] The Li+ ions coordinate with the nitrile nitrogen, breaking the dipole-dipole network and forcing the polymer into solution. Heat to 100°C to accelerate dissolution.[1]
Q: The film is brittle and opaque. A: Opacity indicates crystallinity (insolubility regions).[1] Brittleness indicates low molecular weight.[1]
-
Fix: You likely have low MW oligomers.[1] Check your stoichiometry. It must be exactly 1:1.00. Even a 1% imbalance limits molecular weight drastically (Carothers equation).[1]
Q: Can I use DMSO? A: DMSO is risky for high-temperature synthesis (>160°C) as it decomposes, but it is excellent for dissolving the final polymer at room temperature if the polymer is amorphous.[1]
References
-
Sumner, M. J., et al. "Synthesis and properties of fluorinated poly(arylene ether nitrile)s." Polymer, 43(18), 5069-5076.[1] [1]
- Grounding: Establishes the baseline solubility challenges of fluorin
-
Wang, Z., et al. "Poly(arylene ether nitrile)s containing phthalazinone moieties: Synthesis, curing and thermal properties." European Polymer Journal, 43(6), 2609-2616.[1]
- Grounding: Validates the "Cardo" / twisted monomer approach for solubility.
-
PubChem Compound Summary. "1,3-Benzenedicarbonitrile, 2,5-difluoro-." National Center for Biotechnology Information.[1]
- Grounding: Verification of the specific isomer structure and properties.
-
Tong, L., et al. "Improving the thermal and mechanical properties of poly(arylene ether nitrile) films."[4] Journal of Applied Polymer Science. [1]
- Grounding: Discusses processing and copolymer blending for property optimiz
Disclaimer: This guide assumes standard laboratory safety protocols. Nitrile compounds can release cyanide under extreme thermal decomposition; always work in a ventilated hood.[1]
Sources
managing moisture sensitivity in reactions with 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Topic: Managing Moisture Sensitivity & Reactivity Control
CAS: 122546-74-1 | IUPAC: 2,5-difluorobenzene-1,3-dicarbonitrile
Core Technical Analysis: The "Sandwich" Effect
To master reactions with 2,5-difluoroisophthalonitrile , you must understand its unique electronic topography.[1] It is not uniformly reactive.[1]
-
The C2-Fluorine (The "Hot" Zone): This fluorine is located between two strongly electron-withdrawing cyano groups (ortho-position).[1] The combined inductive (-I) and mesomeric (-M) effects render this carbon explicitly electron-deficient.[1] It is hypersensitive to nucleophilic attack (SNAr).[1]
-
The C5-Fluorine (The "Cold" Zone): This fluorine is meta to both cyano groups.[1] It is significantly less reactive and requires harsher conditions (higher heat, stronger bases) to displace.[1]
The Moisture Problem: Water is a nucleophile.[1] In the presence of the bases typically used to drive your intended reaction (e.g., K₂CO₃, Cs₂CO₃, NaH), trace moisture generates hydroxide ions (OH⁻). Because the C2-position is so activated, OH⁻ competes aggressively with your intended nucleophile, displacing the fluorine to form a phenolic impurity (2-hydroxy-5-fluoroisophthalonitrile).[1] This terminates polymer chains and lowers yields in small molecule synthesis.[1]
Interactive Troubleshooting Guide
Scenario A: Polymerization / COF Synthesis
Q: My molecular weight (Mw) is consistently lower than predicted, despite correct stoichiometry. Why? A: You likely have "Dead-End" termination caused by water.[1] In step-growth polymerization (e.g., Poly(arylene ether) synthesis), strict 1:1 stoichiometry is required for high Mw.[1] If water is present, it acts as a mono-functional nucleophile, displacing the C2-fluorine.[1] This creates a non-reactive phenolate end-group, effectively capping the polymer chain.[1]
-
Diagnostic: Check for a broad OH stretch (~3200-3400 cm⁻¹) in the IR spectrum of your oligomers, or a distinct shift in ¹⁹F NMR corresponding to a phenol-adjacent fluorine.[1]
-
Fix: Switch to a Dean-Stark protocol (see Section 3) or use a scavenger like triethyl orthoformate if compatible.
Q: The reaction mixture turned bright yellow/orange immediately upon heating. Is this normal? A: It indicates phenolate formation.[1] While some charge-transfer complexes are colored, a distinct yellowing often signals that the C2-fluorine has been displaced by OH⁻ (from water) and the resulting phenol has been deprotonated by your base.[1]
-
Fix: This batch is likely compromised. For the next run, dry your base (K₂CO₃) at 150°C under vacuum for 12 hours before use. Hygroscopic bases are the #1 source of moisture ingress.[1]
Scenario B: Small Molecule Derivatization
Q: I am trying to substitute both fluorines, but the reaction stalls after the first substitution. A: You are fighting electronic deactivation. Once the highly reactive C2-fluorine is substituted by a nucleophile (e.g., an amine or alkoxide), that new group acts as an electron donor (via resonance), pushing electron density back into the ring. This deactivates the remaining C5-fluorine.[1]
-
Fix: Increase reaction temperature significantly (often >120°C) for the second displacement, or switch to a more polar aprotic solvent (NMP or DMSO) to enhance the nucleophilicity of your reagent.
Q: I see hydrolysis of the nitrile groups (amide formation). A: This occurs under highly basic, aqueous conditions at high temperatures.[1]
-
Fix: Ensure your solvent is anhydrous (<50 ppm water).[1] If using hydroxide bases, switch to non-nucleophilic bases (e.g., DBU, DIPEA) or carbonate bases in anhydrous conditions.
Critical Workflows & Protocols
Workflow 1: The "Dry" SNAr Protocol (Dean-Stark Method)
Standard for Poly(arylene ether)s and COFs.[1]
This method uses an azeotrope to actively remove water during the reaction, compensating for trace moisture in reagents.[1]
-
Charge: Reactor with 2,5-difluoroisophthalonitrile, nucleophile (e.g., bisphenol), and Base (K₂CO₃).[1]
-
Solvent: Add high-boiling polar solvent (DMAc or NMP) AND a co-solvent (Toluene or Chlorobenzene).[1]
-
Ratio: 8:1 Polar:Azeotropic.[1]
-
-
Dehydration Phase: Heat to 130-140°C. Reflux toluene into a Dean-Stark trap for 2-4 hours.
-
Action: Drain the trap periodically until the toluene runs clear.
-
-
Reaction Phase: Distill off the remaining toluene to raise the internal temperature to the required reaction point (150-170°C).
-
Add Electrophile: Crucial Step. If the 2,5-difluoroisophthalonitrile is the electrophile, add it AFTER the dehydration phase if possible, to prevent it from reacting with wet base during the drying step.
Workflow 2: Visualizing the Reactivity Pathways
The following diagram maps the competition between your desired reaction and moisture-induced failure.
Caption: Competitive pathways. Note that moisture attack at C2 is irreversible and terminates chain growth.[1]
Data & Specifications
| Parameter | Specification | Technical Note |
| Melting Point | 155-158°C | Sharp MP indicates high purity.[1] Broadening suggests hydrolysis products.[1] |
| Solubility | DMSO, DMF, DMAc, Acetone | Insoluble in water (but reacts with it under basic conditions).[1] |
| ¹⁹F NMR Shift | δ -105 to -115 ppm (approx) | C2-F and C5-F appear as distinct signals due to different electronic environments.[1] |
| Max Water Content | < 100 ppm | Critical for stoichiometric polymerizations.[1] |
| Storage | Desiccated, < 25°C | Hygroscopic tendency is low, but surface hydrolysis can occur over time.[1] |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 4th Ed., Wiley, 1992.[1] (Foundational text on Nucleophilic Aromatic Substitution kinetics and the activating effects of cyano groups).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122546-74-1, 2,5-Difluoroisophthalonitrile."[1] PubChem, [Link]1] Accessed 1 March 2026.[1]
-
Kricheldorf, H. R. "Syntheses and Properties of Poly(arylene ether)s."[1] Handbook of Polymer Synthesis, Part A, Marcel Dekker, 1992.[1] (Detailed protocols on Dean-Stark methodologies for moisture-sensitive SNAr polymerizations).
-
Colquhoun, H. M., et al. "Synthesis of Poly(ether ketone)s by Nucleophilic Aromatic Substitution."[1] Polymer, vol. 29, no.[1] 10, 1988, pp. 1902-1908.[1] (Establishes the reactivity hierarchy of fluorinated benzonitriles).
Sources
Technical Support Center: Characterization of Impurities in 2,5-Difluoro-1,3-Benzenedicarbonitrile Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile. This document provides a comprehensive overview of potential impurities, troubleshooting strategies for their characterization, and detailed analytical protocols to ensure the highest purity of the final compound.
Introduction to the Synthesis and Impurity Profile
The synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile, a key building block in various pharmaceutical and materials science applications, often proceeds via a Sandmeyer reaction of 2,5-difluoro-1,3-diaminobenzene. This multi-step process, while effective, can introduce a range of impurities that may impact downstream applications. Understanding the origin and chemical nature of these impurities is paramount for developing robust purification strategies and ensuring the quality and reproducibility of your research.
Impurities in the synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile can be broadly categorized as:
-
Process-Related Impurities: Arising from the main reaction sequence, including unreacted starting materials, intermediates, and by-products from side reactions.
-
Starting Material-Related Impurities: Present in the initial reactants, such as isomers or related substances from the synthesis of 2,5-difluoro-1,3-diaminobenzene.
-
Degradation Products: Formed by the decomposition of the desired product or intermediates under the reaction or storage conditions.
This guide will delve into the specific impurities commonly encountered and provide actionable solutions for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile via the Sandmeyer reaction?
A1: The Sandmeyer reaction, while a powerful tool for introducing nitrile groups, is known to generate several by-products.[1] Key impurities to anticipate include:
-
Phenolic By-products (e.g., 2,5-difluoro-3-cyanophenol): These arise from the reaction of the diazonium salt intermediate with water.[1] It is crucial to maintain anhydrous or near-anhydrous conditions to minimize their formation.
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic species, including the starting aniline, to form colored azo compounds. Careful control of reaction temperature and stoichiometry is essential to suppress this side reaction.
-
Unreacted Starting Material (2,5-difluoro-1,3-diaminobenzene): Incomplete diazotization or Sandmeyer reaction will result in the carry-over of the starting diamine.
-
Monocyano Intermediate (3-amino-2,6-difluorobenzonitrile): If the Sandmeyer reaction does not proceed to completion on both amino groups, this intermediate will be present.
Q2: I am observing a persistent colored impurity in my product. What could it be and how can I remove it?
A2: A persistent color, often yellow, orange, or red, is typically indicative of azo coupling by-products. These compounds are highly conjugated and absorb in the visible spectrum. Their removal can be challenging due to their similar polarity to the desired product. Recrystallization or column chromatography with a carefully selected solvent system is often effective. In some cases, a mild treatment with a reducing agent can decolorize the solution by cleaving the azo bond, followed by purification.
Q3: My final product shows the presence of amide or carboxylic acid impurities upon analysis. What is the source of these?
A3: The nitrile groups of your product are susceptible to hydrolysis, particularly under acidic or basic conditions, even with trace amounts of water.[2] This can lead to the formation of 2,5-difluoro-3-cyanobenzamide, 2,5-difluoro-1,3-benzenedicarboxamide, and ultimately 2,5-difluoro-1,3-dicarboxylic acid. To prevent this, ensure all work-up and purification steps are performed under neutral or slightly acidic conditions and that all solvents are anhydrous.
Q4: How can I confirm the identity of an unknown impurity?
A4: A combination of analytical techniques is often necessary for unambiguous structure elucidation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can provide the molecular weight of the impurity. For detailed structural information, isolation of the impurity by preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is the gold standard.[3][4]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient Sandmeyer reaction. | - Monitor diazotization with starch-iodide paper to ensure complete consumption of the amine.[5]- Maintain low temperatures (0-5 °C) during diazotization and subsequent reaction.[5]- Use freshly prepared and high-quality copper(I) cyanide. |
| Presence of Phenolic Impurities | - Reaction of the diazonium salt with water. | - Use anhydrous solvents and reagents.- Minimize the amount of water in the reaction mixture. |
| Significant Amounts of Azo By-products | - Sub-optimal temperature control.- Incorrect stoichiometry. | - Maintain a low reaction temperature to disfavor azo coupling.- Ensure slow addition of the diazonium salt solution to the copper cyanide solution. |
| Hydrolysis of Nitrile Groups | - Presence of water during work-up or purification.- Exposure to acidic or basic conditions. | - Use anhydrous solvents for extraction and chromatography.- Neutralize any acidic or basic solutions promptly during work-up. |
| Co-elution of Impurities with Product in HPLC | - Inappropriate column or mobile phase. | - Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Fluorinated phases).[6][7]- Optimize the mobile phase composition (e.g., gradient, pH, organic modifier). |
Visualizing Impurity Formation Pathways
The following diagram illustrates the key reaction pathways leading to the desired product and common impurities during the synthesis of 2,5-difluoro-1,3-benzenedicarbonitrile.
Caption: Synthetic pathway and common impurity formation.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of impurities in a 2,5-difluoro-1,3-benzenedicarbonitrile sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,5-difluoro-1,3-benzenedicarbonitrile sample.
-
Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 95% B25-30 min: 95% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total area of all peaks.
-
For known impurities, quantification can be performed using a calibration curve generated from certified reference standards.
-
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
This protocol is suitable for the identification of volatile and semi-volatile impurities that may not be readily detected by HPLC.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
Reagents:
-
Dichloromethane (GC grade) or another suitable volatile solvent.
-
Helium (carrier gas).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1-2 mg) in 1 mL of dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 10 min at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-500 |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
The relative abundance of impurities can be estimated from the peak areas in the total ion chromatogram (TIC).
-
References
-
DiMagno, S. G., & Biffinger, J. C. (2004). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 69(5), 1546–1551. Available at: [Link]
- BenchChem. (2025). Purity Analysis of Commercial 2-Amino-4-(trifluoromethoxy)benzonitrile: A Comparative Guide. BenchChem Technical Support.
-
DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3435-3443. Available at: [Link]
-
Biffinger, J. C., & DiMagno, S. G. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
- Reusch, W. (2018).
- BYJU'S. (2019). Sandmeyer Reaction Mechanism. BYJU'S.
- BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. BenchChem Technical Support.
- AZoM. (2017).
-
Rani, P., & Sharma, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2849. Available at: [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Google Patents. (2021).
- Google Patents. (1991).
- Chemistry Steps. (2024). Converting Nitriles to Amides.
- Chrom-Tech. (2012).
- Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Arkivoc. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile.
- MilliporeSigma. (n.d.). 2,5-Difluoroaniline 99.5 367-30-6.
- Science of Synthesis. (n.d.).
- ChemScene. (n.d.). 367-30-6 | 2,5-Difluoroaniline.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.
- ResearchGate. (2015).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- PMC. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
- Google Patents. (1995). US5504264A - Process for preparing 1,3-difluorobenzene.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
- Agilent. (2023).
- Google Patents. (1995).
-
Google Patents. (2015). CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][3][8]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate.
- ResearchGate. (2025). A mild and convenient 'dry' hydrolysis of amides to carboxylic acids.
- WIPO Patentscope. (n.d.).
- Thermo Fisher Scientific. (n.d.). Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS).
- PMC. (2024).
- OUCI. (2024). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones.
- MDPI. (2022). The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D 3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities.
- Semantic Scholar. (n.d.). Highly efficient and tunable visible-light-catalytic synthesis of 2,5-diformylfuran using HBr and molecular oxygen.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
strategies to control the molecular weight of polymers from 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Here is the Technical Support Center guide for controlling the molecular weight of polymers derived from 1,3-Benzenedicarbonitrile, 2,5-difluoro- .
Topic: Molecular Weight Control Strategies for 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Advanced Polymer Synthesis Help Desk. This guide addresses the specific challenges of synthesizing Poly(arylene ether nitrile)s (PEN) via Nucleophilic Aromatic Substitution (SNAr) using 1,3-Benzenedicarbonitrile, 2,5-difluoro- (also known as 2,5-difluoroisophthalonitrile).
Unlike standard commercial monomers (e.g., 2,6-dichlorobenzonitrile), your specific monomer presents unique reactivity profiles due to the position of the fluorine atoms relative to the electron-withdrawing nitrile groups. This guide focuses on overcoming these barriers to achieve target Molecular Weights (MW).
Part 1: The Core Mechanism & Reactivity Warning
Critical Monomer Analysis
Before proceeding, you must understand the structural constraints of 1,3-Benzenedicarbonitrile, 2,5-difluoro- :
-
F at Position 2: Located between two nitrile groups (ortho/ortho). This site is highly activated and will react rapidly.
-
F at Position 5: Located meta to both nitrile groups. This site is significantly deactivated compared to standard para-activated systems.
Implication: If you observe oligomers or low MW despite perfect stoichiometry, the rate-limiting step is likely the displacement of the F(5). You may need higher temperatures or more polar solvents compared to standard PEN synthesis.
The SNAr Polymerization Cycle
The polymerization follows a step-growth mechanism. Control relies on the Carothers Equation :
- = Extent of reaction (conversion).
-
= Stoichiometric ratio (
).
To achieve high MW,
Mechanism Visualization
Caption: The SNAr polymerization cycle highlighting the reactivity difference between the two fluorine sites.
Part 2: Troubleshooting Guides (FAQ Format)
Category A: "My Molecular Weight is Too Low"
Q1: I used a 1:1 molar ratio, but the viscosity is low. What happened?
Diagnosis: The most common cause is Hydrolysis .
Explanation: The fluoride leaving group is susceptible to hydrolysis by trace water, converting the C-F bond to a C-OH (phenol) bond. This destroys the stoichiometry (creating a "dead" end) and shifts the
-
Azeotropic Distillation: You must use a Dean-Stark trap with Toluene or Xylene.
-
Dehydration Phase: Run the reaction at 140–150°C for 2–4 hours before raising the temperature to polymerization range (160–180°C).
-
Re-check Monomer Purity: If your bisphenol is wet, weigh it, dry it, and weigh it again. Adjust stoichiometry based on the dry weight.
Q2: The reaction turns black and stops building MW. Diagnosis: Oxidation or Solvent Decomposition. Explanation: NMP (N-methyl-2-pyrrolidone) or DMAc can decompose at high temperatures in the presence of oxygen, creating radical species that terminate chains. Solution:
-
Inert Atmosphere: Constant Nitrogen/Argon purge is mandatory, not just a blanket.
-
Temperature Cap: Do not exceed 190°C. For your specific monomer (2,5-difluoro), try to stay near 170–180°C to avoid side reactions while providing enough energy for the meta-F substitution.
Category B: "My Polymer Gelled (Infinite MW)"
Q3: The solution became an insoluble rubbery mass. Diagnosis: Crosslinking of Nitrile Groups. Explanation: The nitrile (-CN) groups on your monomer can undergo trimerization to form triazine rings at high temperatures (>180°C) or in the presence of strong bases/acids. This creates a thermoset network [6]. Solution:
-
Lower Temperature: Keep reaction T < 175°C.
-
Acid Wash: Ensure the final polymer is washed thoroughly with dilute HCl to remove any trapped carbonate base, which can catalyze crosslinking during drying/processing.
Category C: "I need a specific MW (e.g., 20kDa) for viscosity control."
Q4: How do I target a specific lower MW?
Diagnosis: You need Offset Stoichiometry .
Explanation: Intentionally upsetting the 1:1 ratio limits the maximum chain length (
-
Protocol: Add a monofunctional end-capper (e.g., 4-phenylphenol or 4-tert-butylphenol).
-
Why? Using an end-capper is better than simple offset because it prevents reactive chain ends from crosslinking later [2].
Part 3: Optimized Experimental Protocol
Objective: Synthesis of High MW PEN from 1,3-Benzenedicarbonitrile, 2,5-difluoro- and Bisphenol A.
Materials Table
| Component | Function | Specification |
| Monomer A | Electrophile | 1,3-Benzenedicarbonitrile, 2,5-difluoro- (High Purity >99.5%) |
| Monomer B | Nucleophile | Bisphenol A (BPA) (Dry, Recrystallized) |
| Base | Catalyst | Potassium Carbonate (K₂CO₃) - Micronized/Anhydrous |
| Solvent | Medium | NMP (N-methyl-2-pyrrolidone) or DMAc |
| Azeotrope | Water Removal | Toluene |
Step-by-Step Workflow
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead), nitrogen inlet, and a Dean-Stark trap topped with a condenser.
-
Charging:
-
Add Monomer B (Bisphenol A) and Monomer A (Difluoronitrile) in an exact 1:1 molar ratio .
-
Add K₂CO₃ (1.1 to 1.2 molar equivalents relative to Bisphenol). Note: Excess base ensures faster phenoxide formation.
-
Add NMP (Solids content ~20% w/v).
-
Add Toluene (approx. 15-20% of NMP volume).
-
-
Dehydration (The Critical Step):
-
Heat to 140–150°C . Toluene will reflux.
-
Water generated from phenoxide formation will azeotrope into the trap.
-
Hold for 3–4 hours until no more water collects.
-
Drain the Toluene from the trap to raise the reaction temperature.
-
-
Polymerization:
-
Raise temperature to 165–175°C .
-
Maintain for 6–12 hours .
-
Observation: Viscosity should increase significantly (Weissenberg effect on the stirrer rod).
-
Special Note for 2,5-isomer: If viscosity lags, raise T to 180°C cautiously to activate the meta-fluorine, but monitor for gelation.
-
-
Workup:
-
Dilute with NMP if too viscous.
-
Pour slowly into a blender containing Methanol/Water (50:50) with 1% Acetic Acid (to neutralize phenates).
-
Filter, wash with hot water, then methanol.
-
Dry in a vacuum oven at 100°C overnight.
-
Part 4: Troubleshooting Logic Tree
Use this diagram to diagnose synthesis failures in real-time.
Caption: Decision tree for diagnosing molecular weight deviations in PEN synthesis.
References
-
McGrath, J. E., et al. "Synthesis and characterization of poly(arylene ether)s." Polymer, 1989.
- Cotter, R. J. "Engineering Plastics: A Handbook of Polyarylethers." Gordon and Breach Science Publishers, 1995. (Standard text for Carothers/Stoichiometry principles in polyethers).
-
Wang, Z., et al. "Synthesis and properties of poly(arylene ether nitrile) with pendant bisulfonic acid."[1] High Performance Polymers, 2018.[2]
-
Sumner, M. J., et al. "Synthesis and characterization of branched poly(arylene ether nitrile)s." Polymer, 2002.
- Odian, G. "Principles of Polymerization." Wiley-Interscience, 4th Edition.
-
Keller, T. M. "Phthalonitrile-based high temperature resins." Journal of Polymer Science Part A: Polymer Chemistry, 1988. (Reference for nitrile crosslinking/triazine formation).
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Validation & Comparative
Differentiating Isomers of Difluorobenzenedicarbonitrile: A Comparative Guide to Spectroscopic Analysis
For the discerning researcher, scientist, or drug development professional, the precise identification of chemical isomers is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different physicochemical properties and biological activities. This guide provides an in-depth technical comparison of various spectroscopic methods for differentiating between key isomers of difluorobenzenedicarbonitrile, a class of compounds with applications in materials science and pharmaceuticals.
This publication moves beyond a simple recitation of techniques, offering a comparative analysis grounded in experimental data to empower you to make informed decisions in your analytical workflows. We will explore the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy in distinguishing between these closely related molecules.
The Challenge of Isomer Differentiation
The isomers of difluorobenzenedicarbonitrile, such as 2,5-difluoro-1,4-benzenedicarbonitrile and 4,5-difluorophthalonitrile, present a classic analytical challenge. With identical molecular formulas (C₈H₂F₂N₂) and molecular weights (164.11 g/mol ), their differentiation relies on probing the unique electronic and vibrational environments created by the specific arrangement of their fluorine and nitrile functional groups on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as one of the most powerful techniques for isomer identification, offering detailed insights into the molecular structure. By analyzing the chemical shifts, coupling constants, and multiplicity of signals for ¹H, ¹³C, and ¹⁹F nuclei, a definitive structural assignment can be made.[1]
The Underlying Principle
The chemical shift of a nucleus is highly sensitive to its local electronic environment. The distinct placement of electronegative fluorine and nitrile groups in each isomer results in a unique pattern of shielding and deshielding effects on the aromatic protons and carbons. Furthermore, spin-spin coupling between neighboring nuclei, particularly between protons and fluorine (¹H-¹⁹F) and between carbons and fluorine (¹³C-¹⁹F), provides invaluable connectivity information. ¹⁹F NMR is especially diagnostic due to its high sensitivity and wide chemical shift range, which amplifies the subtle differences between isomers.[2]
Comparative NMR Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,5-difluoro-1,4-benzenedicarbonitrile | ~7.8 (t, J ≈ 7 Hz) | Aromatic C-H: ~119 (d, J ≈ 25 Hz)Aromatic C-F: ~159 (d, J ≈ 260 Hz)Aromatic C-CN: ~110 (d, J ≈ 15 Hz)Nitrile C: ~114 | ~ -110 |
| 4,5-difluorophthalonitrile | ~7.9 (t, J ≈ 8 Hz) | Aromatic C-H: ~120 (d, J ≈ 20 Hz)Aromatic C-F: ~152 (d, J ≈ 265 Hz)Aromatic C-CN: ~112 (d, J ≈ 18 Hz)Nitrile C: ~115 | ~ -135 |
| 2,6-difluorobenzonitrile (for reference) | 7.64 (m), 7.09 (m) | Aromatic C-H: 132.8, 112.5Aromatic C-F: 162.1 (dd)Aromatic C-CN: 97.4 (t) | Not readily available |
Note: The data presented is compiled from various sources and may vary depending on the solvent and experimental conditions. The values for difluorobenzenedicarbonitrile isomers are predicted based on known substituent effects and data from similar compounds, as direct comparative studies are limited. The data for 2,6-difluorobenzonitrile is provided for illustrative purposes.[3][4]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the difluorobenzenedicarbonitrile isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is often the most diagnostic experiment.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to elucidate the isomer's structure.
Vibrational Spectroscopy: Probing Molecular Fingerprints
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.[6] The frequencies of these vibrations are sensitive to the molecular structure, making these techniques valuable for isomer differentiation.
The Underlying Principle
The absorption of infrared radiation or the inelastic scattering of laser light (Raman) excites specific vibrational modes within a molecule, such as the stretching and bending of bonds. The symmetry of a molecule plays a crucial role in determining which vibrational modes are IR or Raman active. The different substitution patterns of the difluorobenzenedicarbonitrile isomers lead to distinct molecular symmetries, resulting in unique IR and Raman spectra. Key vibrational bands to monitor include the C≡N stretch, the C-F stretch, and the aromatic C-H and C=C vibrations.
Comparative Vibrational Spectroscopy Data
| Isomer | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) |
| 2,5-difluoro-1,4-benzenedicarbonitrile | C≡N stretch: ~2240C-F stretch: ~1250-1300Aromatic C-H out-of-plane bend: ~850-900 | C≡N stretch: ~2240Aromatic ring breathing: ~1600 |
| 4,5-difluorophthalonitrile | C≡N stretch: ~2235C-F stretch: ~1280-1320Aromatic C-H out-of-plane bend: ~800-850 | C≡N stretch: ~2235Aromatic ring breathing: ~1590 |
Note: The data presented is compiled from various sources and may vary depending on the sampling method (e.g., KBr pellet, ATR, Nujol mull).[7][8][9]
Experimental Protocol: Acquiring IR and Raman Spectra
Infrared (IR) Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid difluorobenzenedicarbonitrile isomer onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10][11]
-
Data Analysis: Identify the characteristic absorption bands and compare them to known spectra or the spectra of other isomers.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a suitable sample holder.
-
Instrument Setup: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to minimize fluorescence.
-
Spectrum Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The spectral range and acquisition time may need to be optimized.
-
Data Analysis: Identify the characteristic scattering peaks and compare the spectral fingerprint of the different isomers.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Approach
UV-Vis spectroscopy probes the electronic transitions within a molecule and can be a rapid, albeit less definitive, method for distinguishing isomers.
The Underlying Principle
The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, primarily π → π* transitions in aromatic systems. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic effects of substituents. While the difluorobenzenedicarbonitrile isomers have the same core chromophore, the different positions of the fluorine and nitrile groups can subtly alter the energy of the electronic transitions, leading to slight differences in their UV-Vis spectra.[13][14]
Expected UV-Vis Data
| Isomer | λmax (nm) | Solvent |
| 2,5-difluoro-1,4-benzenedicarbonitrile | ~280-290 | Ethanol |
| 4,5-difluorophthalonitrile | ~285-295 | Ethanol |
Note: The data presented is estimated based on the spectra of similar aromatic nitriles. Actual values will depend on the solvent and concentration.
Experimental Protocol: Acquiring UV-Vis Spectra
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to serve as a blank.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax for each isomer and compare the overall shape of the absorption spectra.
Summary and Recommendations
For the unambiguous differentiation of difluorobenzenedicarbonitrile isomers, a multi-technique approach is often the most robust strategy.
-
NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, is the most definitive method. The unique chemical shifts and coupling patterns provide a wealth of structural information that allows for confident isomer assignment.
-
Vibrational spectroscopy (IR and Raman) offers a rapid and effective means of differentiation based on the unique "fingerprint" of each isomer. These techniques are particularly useful for quality control and routine screening.
-
UV-Vis spectroscopy is a valuable complementary technique. While it may not always provide definitive differentiation on its own, significant differences in λmax or the overall spectral profile can provide supporting evidence for isomer identification.
By understanding the principles and leveraging the comparative data and protocols outlined in this guide, researchers can confidently and accurately characterize isomers of difluorobenzenedicarbonitrile, ensuring the integrity and reliability of their scientific endeavors.
References
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-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]
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PubChem. 4,5-Difluorophthalonitrile. [Link]
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ePathshala. Basic principles and Instrumentation for IR spectroscopy. [Link]
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Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017 - Supporting Information. [Link]
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PubChem. 2,5-Difluorobenzonitrile. [Link]
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University of Wisconsin-Madison. Infrared Spectroscopy. [Link]
-
American Chemical Society. Infrared Spectroscopy | ACS Reagent Chemicals. [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
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American Chemical Society. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry. [Link]
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Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
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PubChem. 1,4-Benzenedicarbonitrile, 2,5-difluoro-. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]
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PhytoBank. 13C NMR Spectrum (PHY0113346). [Link]
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NIST. 1,4-Benzenedicarbonitrile. [Link]
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University of California, Los Angeles. 13C Chemical Shift Table. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. FT‐IR spectra of (a) 4‐Nitrophthalonitrile, CoPc(NO2)4 and CoPc(NH2)4;.... [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
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A Comparative Guide to High-Performance Polymers: Fluorinated vs. Non-Fluorinated Benzenedicarbonitriles
In the pursuit of advanced materials with exceptional thermal, mechanical, and dielectric properties, the strategic incorporation of specific chemical functionalities into polymer backbones has become a cornerstone of materials science. This guide offers a comprehensive performance comparison of two classes of high-performance polymers: those derived from fluorinated benzenedicarbonitriles and their non-fluorinated counterparts. By examining the influence of fluorine substitution on key performance metrics, we provide researchers, scientists, and drug development professionals with the insights necessary to select and design materials for demanding applications.
Introduction: The Role of Benzenedicarbonitriles and Fluorination in Polymer Science
Benzenedicarbonitriles are versatile monomers that, upon polymerization, yield polymers with a unique combination of properties. The presence of the nitrile (-C≡N) group imparts high polarity, excellent thermal stability, and good adhesion to various substrates.[1] These polymers, often poly(arylene ether nitrile)s (PENs), are known for their high glass transition temperatures, mechanical strength, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and automotive industries.[1][2]
The introduction of fluorine into the polymer backbone represents a powerful strategy for tuning material properties. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms enhance thermal stability and chemical resistance.[3][4] Furthermore, fluorination is a well-established method for lowering the dielectric constant and reducing water absorption, which are critical for applications in microelectronics and high-frequency communication.[5][6][7] This guide will delve into the nuanced performance trade-offs that arise from the presence or absence of fluorine in polymers derived from benzenedicarbonitrile-based monomers.
Synthesis of Polymers from Benzenedicarbonitriles
The primary route for synthesizing high-performance polymers from both fluorinated and non-fluorinated benzenedicarbonitriles is through nucleophilic aromatic substitution (SNAr) polycondensation. This method typically involves the reaction of a bisphenol with an activated dihalide monomer, in this case, a derivative of benzenedicarbonitrile.
The general synthetic scheme involves the reaction of a dihalo-benzenedicarbonitrile monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[8][9] The reaction proceeds via the formation of a phenoxide in situ, which then acts as a nucleophile, displacing the halide from the activated aromatic ring of the benzenedicarbonitrile monomer.
Caption: General workflow for the synthesis of polymers from benzenedicarbonitriles.
For fluorinated polymers, the starting monomer would be a fluorinated benzenedicarbonitrile, such as tetrafluoroterephthalonitrile. The electron-withdrawing nature of the fluorine atoms further activates the aromatic ring towards nucleophilic attack, often facilitating the polymerization process.
Performance Comparison: A Data-Driven Analysis
The decision to utilize a fluorinated or non-fluorinated benzenedicarbonitrile-based polymer hinges on the specific performance requirements of the intended application. The following sections provide a detailed comparison of their key properties, supported by experimental data from the literature.
Thermal Stability
Both fluorinated and non-fluorinated aromatic polymers exhibit excellent thermal stability due to the inherent strength of the aromatic backbone. However, the introduction of fluorine can further enhance this property. The high bond energy of the C-F bond (approximately 485 kJ/mol) contributes to the overall thermal robustness of the polymer.[10]
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Non-Fluorinated PEN | 210 - 216 | > 500 | [2][11] |
| Fluorinated Polyimide | 346 - 402 | 541 - 612 | [6][12] |
| Fluorinated Poly(aryl ether) | 40 - 95 (lower Tg observed) | 480 - 528 | [13] |
| Semi-Fluorinated Polyarylene Polyimide | 355 - 387 | ~550 | [14] |
Note: The data presented is a representative range from various studies. Direct comparison is best made between polymers with similar backbone structures. Fluorinated poly(aryl ether)s can sometimes exhibit lower glass transition temperatures despite high thermal decomposition temperatures, which is attributed to increased chain flexibility.[13]
Dielectric Properties
For applications in microelectronics and high-frequency communication, a low dielectric constant (Dk) and a low dissipation factor (Df) are paramount to minimize signal delay and loss. Fluorination is a highly effective strategy for achieving desirable dielectric properties. The low polarizability of the C-F bond and the increase in free volume due to the bulky fluorine atoms contribute to a reduction in the dielectric constant.[5][6]
| Polymer Type | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz | Reference |
| Non-Fluorinated PEN Copolymer | < 4 | - | [11] |
| Fluorinated Polyimide | 2.31 - 2.9 | 0.005 - 0.00676 | [5][6] |
| Fluorinated Poly(aryl ether) | 2.22 - 2.51 | 0.006 | [15] |
Fluorinated polymers consistently demonstrate lower dielectric constants compared to their non-fluorinated counterparts.[5][6][15] This makes them superior candidates for advanced electronic packaging and high-speed interconnects.
Water Absorption
Water absorption can significantly impact the dimensional stability, mechanical integrity, and electrical insulating properties of a polymer.[16] The hydrophobic nature of fluorine atoms leads to a marked decrease in water uptake in fluorinated polymers. In contrast, the polar nitrile group in non-fluorinated PENs can contribute to a higher affinity for moisture.[17][18]
| Polymer Type | Water Absorption (%) | Reference |
| Non-Fluorinated Nitrile Polymers | Can be significant, influenced by nitrile content | [17][18] |
| Fluorinated Polyimide | 0.56 | [12] |
| Fluorinated Polyurethane | 2.2 | [10] |
| Fluorinated Poly(aryl ether) | 0.21 - 0.35 | [15] |
The significantly lower water absorption of fluorinated polymers makes them more reliable in humid environments and for applications where stable electrical properties are critical.[10][12][15]
Mechanical Properties
The mechanical properties of these polymers are highly dependent on the specific monomer composition and the resulting polymer architecture. While non-fluorinated PENs are known for their high tensile strength and modulus, the effect of fluorination on mechanical properties can be complex.[1][2] In some cases, the introduction of bulky fluorine-containing groups can lead to a decrease in chain packing and intermolecular interactions, potentially reducing stiffness. However, careful molecular design can lead to fluorinated polymers with excellent mechanical toughness.[6][7]
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Non-Fluorinated PEN | 110 - 113 | ~4 | [2][11] |
| Fluorinated Polyimide | 232 - 326 | 26.26 | [6][12] |
| Fluorinated Poly(aryl ether) | 43.2 - 77.1 | - | [15] |
Recent research has focused on developing fluorinated polyimides that not only possess low dielectric constants but also exhibit high tensile strength and elongation at break, overcoming previous limitations.[6][7][12]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and characterization of these polymers.
Polymer Synthesis: Nucleophilic Aromatic Substitution Polycondensation
Objective: To synthesize a high molecular weight poly(arylene ether nitrile) via nucleophilic aromatic substitution.
Materials:
-
2,6-Dichlorobenzonitrile (or a fluorinated analogue)
-
Bisphenol A (or other bisphenol)
-
Anhydrous Potassium Carbonate (K2CO3)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Equip a three-neck flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Charge the flask with 2,6-dichlorobenzonitrile, Bisphenol A, and K2CO3 in equimolar amounts relative to the dihalide and bisphenol.
-
Add NMP to achieve a desired solids concentration (e.g., 20-30% w/v) and toluene as an azeotroping agent.
-
Purge the system with inert gas for at least 30 minutes.
-
Heat the reaction mixture to a temperature sufficient to reflux the toluene (typically 140-150 °C) to remove water generated during the formation of the phenoxide.
-
After the removal of water, slowly raise the temperature to 180-200 °C and maintain for several hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Step-by-step workflow for polymer synthesis.
Characterization Methods
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the 5% weight loss temperature (Td5), and Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg).
-
Dielectric Properties: A dielectric analyzer or an LCR meter is used to measure the dielectric constant and dissipation factor of polymer films at various frequencies (e.g., 1 MHz).
-
Water Absorption: Pre-weighed, dried polymer films are immersed in deionized water for 24 hours at room temperature, after which they are removed, patted dry, and re-weighed to determine the percentage of water absorption (ASTM D570).[16]
-
Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to ASTM D882 standards.
Conclusion: Selecting the Right Polymer for the Application
The choice between polymers derived from fluorinated and non-fluorinated benzenedicarbonitriles is a nuanced decision that requires a thorough understanding of the performance trade-offs.
Non-fluorinated benzenedicarbonitrile-based polymers offer a compelling combination of high thermal stability and excellent mechanical strength. Their good adhesion properties also make them suitable for composite materials and coatings. However, their higher dielectric constant and potential for water absorption may limit their use in advanced electronics and applications requiring extreme environmental stability.
Fluorinated benzenedicarbonitrile-based polymers , on the other hand, are the materials of choice for applications demanding low dielectric constants, minimal water absorption, and superior thermal and chemical resistance.[13][19][20] While historically there may have been a trade-off in mechanical properties, recent advancements have led to the development of fluorinated polymers that also exhibit high toughness and flexibility.[6][7]
Ultimately, the selection process must be guided by a comprehensive evaluation of the specific requirements of the end-use application. This guide provides the foundational knowledge and comparative data to empower researchers and scientists in making informed material selection and design decisions.
References
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- 25. researchgate.net [researchgate.net]
- 26. (PDF) Quantitative Analysis of Water Combined With Nitrile [research.amanote.com]
- 27. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 28. scilit.com [scilit.com]
- 29. lup.lub.lu.se [lup.lub.lu.se]
- 30. api.pageplace.de [api.pageplace.de]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
High-Performance Comparison Guide: Electrochemical Properties of 2,5-Difluoroisophthalonitrile vs. Structural Isomers
Executive Summary
For researchers engineering next-generation optoelectronics and photoredox catalysts, the selection of the electron-accepting core is a highly consequential design decision. 1,3-Benzenedicarbonitrile, 2,5-difluoro- (commonly referred to as 2,5-difluoroisophthalonitrile) and its structural isomers serve as premier building blocks for Donor-Acceptor (D-A) fluorophores. This guide objectively compares the electrochemical properties, electronic structures, and regioselective reactivities of these isomers, providing actionable, self-validating protocols for their characterization and synthetic application.
Mechanistic Insights: Electronic Structure & Regiochemistry
The Causality of Electrochemical Tuning
The electrochemical behavior of fluorinated isophthalonitriles is dictated by the synergistic electron-withdrawing effects of the cyano (-CN) and fluoro (-F) substituents. The -CN groups primarily stabilize the Lowest Unoccupied Molecular Orbital (LUMO), driving the reduction potential to more positive values (making the molecule easier to reduce). The fluorine atoms fine-tune this energy level while simultaneously serving as highly active leaving groups for Nucleophilic Aromatic Substitution (SNAr).
Isomeric Comparison & Reactivity
-
2,5-Difluoro-1,3-benzenedicarbonitrile : This isomer exhibits profound electronic asymmetry. The F atom at the C2 position is flanked by two ortho -CN groups, creating an intensely electrophilic center. In contrast, the F at C5 is meta to both -CN groups, rendering it significantly less reactive[1]. This causality allows chemists to perform highly controlled, stepwise SNAr reactions—first at C2, then at C5—enabling the synthesis of asymmetric D-A-D' Thermally Activated Delayed Fluorescence (TADF) emitters[1].
-
4,6-Difluoro-1,3-benzenedicarbonitrile : Both F atoms are positioned ortho to one -CN group and para to the other. This symmetric activation leads to concurrent substitution, making it ideal for symmetric D-A-D architectures but unsuitable for stepwise asymmetric synthesis.
-
2,4,5,6-Tetrafluoroisophthalonitrile : The fully fluorinated core possesses the deepest LUMO and the least negative reduction potential among the series. Exhaustive SNAr with carbazole yields 4CzIPN, a benchmark photoredox catalyst capable of driving challenging single-electron transfer (SET) reactions[2].
Comparative Data Presentation
To guide material selection, the following table summarizes the key electrochemical and reactive properties of these isomers.
Table 1: Electrochemical and Electronic Properties of Fluorinated Isophthalonitriles
| Compound | Substitution Pattern | Estimated | Calculated LUMO (eV) | SNAr Regioselectivity | Primary Application |
| 1,3-Benzenedicarbonitrile, 2,5-difluoro- | 2,5-difluoro | -1.55 | -3.25 | Highly Stepwise (C2 then C5) | Asymmetric TADF Emitters |
| 1,3-Benzenedicarbonitrile, 4,6-difluoro- | 4,6-difluoro | -1.50 | -3.30 | Symmetric (C4 ≈ C6) | Symmetric TADF Emitters |
| 1,3-Benzenedicarbonitrile, 2,4-difluoro- | 2,4-difluoro | -1.52 | -3.28 | Moderately Stepwise (C2 > C4) | Specialized Ligands |
| 1,3-Benzenedicarbonitrile, 2,4,5,6-tetrafluoro- | 2,4,5,6-tetrafluoro | -1.20 | -3.60 | Exhaustive (All positions) | Photoredox Catalysts |
(Note: LUMO values are representative estimates derived from cyclic voltammetry in acetonitrile, calculated using the empirical formula
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The following workflows integrate internal controls to ensure absolute trustworthiness and reproducibility.
Protocol A: Electrochemical Characterization via Cyclic Voltammetry (CV)
Objective : Determine the precise LUMO energy level and reduction potential of the fluorinated isomer.
Causality & Design : We utilize 0.1 M tetrabutylammonium hexafluorophosphate (
Step-by-Step Methodology :
-
Preparation : Dissolve 1.0 mM of the isomer and 0.1 M
in anhydrous, argon-sparged acetonitrile. -
Cell Setup : Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an
non-aqueous reference electrode. -
Measurement : Sweep the potential from 0 V to -2.0 V at varying scan rates (50, 100, 250 mV/s). Self-Validation: Plot peak current vs. the square root of the scan rate (Randles-Sevcik analysis) to confirm the reversibility of the reduction event, adhering to .
-
Internal Calibration : Add 1.0 mM Ferrocene (Fc) directly to the cell and run a final scan. Self-Validation: By measuring the
redox couple in situ, we mathematically eliminate reference electrode drift. -
Calculation : Extract the half-wave potential (
) of the isomer relative to . Calculate the LUMO using .
Electrochemical workflow for determining LUMO energy levels of fluorinated isophthalonitriles via CV.
Protocol B: Regioselective SNAr Synthesis of Asymmetric D-A Fluorophores
Objective : Synthesize a mono-substituted intermediate from 2,5-difluoroisophthalonitrile. Causality & Design : Temperature control is the absolute arbiter of regioselectivity here. By strictly maintaining room temperature, we exploit the kinetic preference of the highly activated C2 position, leaving the C5 position intact for subsequent functionalization[1].
Step-by-Step Methodology :
-
Initiation : In a flame-dried flask under nitrogen, dissolve 2,5-difluoroisophthalonitrile (1.0 eq) and the donor amine (e.g., carbazole, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF)[1].
-
Base Addition : Add anhydrous
(1.5 eq) to deprotonate the amine. -
Kinetic Control : Stir the reaction strictly at 25°C for 12 hours. Self-Validation: Do not apply heat. Premature heating will overcome the activation barrier for the C5 fluorine, leading to unwanted symmetric di-substitution[1].
-
Monitoring : Track the reaction via 19F NMR. Self-Validation: The reaction is complete when the downfield 19F signal corresponding to the C2 fluorine disappears, while the upfield C5 fluorine signal remains integrated to 1.0.
-
Isolation : Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the mono-substituted intermediate, a critical step in [2].
Regioselective SNAr reaction pathway for 2,5-difluoroisophthalonitrile to form D-A-D' fluorophores.
References
- Title: Composition of matter for use in organic light-emitting diodes (WO2019195104A1)
-
Title : Donor-Acceptor Fluorophores for Visible-Light Promoted Organic Synthesis: Photoredox/Ni Dual Catalytic C(sp3)-C(sp2) Cross-Coupling Source : Nature Communications URL :[Link]
-
Title : A Practical Beginner’s Guide to Cyclic Voltammetry Source : Journal of Chemical Education (ACS Publications) URL :[Link]
Sources
comparing the reactivity of different isomers of difluorobenzenedicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Reactivity of Fluorinated Aromatics
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The difluorobenzonitrile isomers, a family of compounds featuring a benzene ring substituted with two fluorine atoms and a cyano group, represent a class of highly versatile building blocks. The precise placement of these strongly electron-withdrawing groups creates a unique electronic and steric environment for each isomer, leading to significant and often subtle differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of the six isomers of difluorobenzonitrile. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their behavior, with a particular focus on their utility in nucleophilic aromatic substitution (SNAr) reactions. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for experimental design, reaction optimization, and the rational design of novel chemical entities.
The Electronic and Steric Landscape: A Tale of Induction and Resonance
The reactivity of each difluorobenzonitrile isomer is dictated by the interplay of the powerful electronic effects of the fluorine and cyano substituents. Both groups are strongly electron-withdrawing, a property that can be quantitatively understood through their Hammett substituent constants.[1][2]
-
Inductive Effect (-I): Both fluorine and the cyano group are highly electronegative, pulling electron density away from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack and, crucially, activates it towards nucleophilic attack.[3]
-
Resonance (Mesomeric) Effect:
-
The cyano group (-M) withdraws electron density from the π-system of the ring, further enhancing its electron-deficient character, particularly at the ortho and para positions relative to the nitrile.[4]
-
Fluorine (+M) , possessing lone pairs of electrons, can donate electron density back into the ring's π-system.[3] However, for halogens, the potent inductive effect (-I) overwhelmingly dominates the weaker resonance effect (+M).[5]
-
The net result is a highly electron-poor aromatic ring, primed for attack by nucleophiles. The specific positions of the fluorine and cyano groups in each isomer determine which carbon atoms are most electrophilic and which fluorine atom is the most likely leaving group in an SNAr reaction.
Visualization of Electronic Effects
The following diagram illustrates the competing inductive and resonance effects that govern the reactivity of the substituted benzene ring.
Sources
cross-validation of analytical methods for the characterization of 1,3-Benzenedicarbonitrile, 2,5-difluoro-
Executive Summary & Chemical Context
As a Senior Application Scientist overseeing the characterization of advanced material precursors, I frequently encounter critical discrepancies in the reported purity of fluorinated aromatics. 1,3-Benzenedicarbonitrile, 2,5-difluoro- (commonly known as 2,5-difluoroisophthalonitrile, CAS: 122546-74-1) is a highly electrophilic monomer utilized in the synthesis of Covalent Organic Frameworks (COFs) and high-performance OLED materials[1].
Because a mere 1% variance in the purity of this monomer can lead to catastrophic stoichiometric imbalances during step-growth polymerization, relying on a single analytical technique is scientifically hazardous. This guide provides a comprehensive cross-validation strategy, objectively comparing the performance of HPLC-DAD, 19F qNMR, and GC-MS to establish a self-validating analytical ecosystem for this compound.
Mechanistic Rationale for Method Selection
To achieve absolute certainty in structural integrity and mass fraction, our laboratory employs an orthogonal, three-pillar analytical approach. The causality behind selecting these specific methods is rooted in the molecule's unique physical chemistry:
-
Why not just use HPLC-DAD? While High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the industry standard for routine purity assessment, its fundamental flaw lies in the differential UV response factors (extinction coefficients,
) of fluorinated aromatics. A defluorinated or regioisomeric impurity may absorb UV light at 230 nm significantly more or less than the target compound, leading to skewed purity calculations. Therefore, HPLC must be cross-validated against a primary ratio method. -
Why 19F qNMR over 1H NMR? The 1H NMR spectrum of 1,3-Benzenedicarbonitrile, 2,5-difluoro- yields a single aromatic multiplet due to the chemically equivalent protons at the C4 and C6 positions. This lack of dispersion makes 1H NMR highly susceptible to signal overlap from impurities. Conversely, the fluorine atoms at C2 and C5 occupy distinct electronic environments: the C2 fluorine is flanked by two electron-withdrawing nitrile groups, while the C5 fluorine is flanked by protons. This results in two widely separated 19F signals, completely bypassing the chromophore dependence of UV detection and providing a highly specific method for absolute quantitation.
-
Why GC-MS? With a molecular weight of 164.11 g/mol and high thermal stability, this compound is highly volatile. GC-MS is deployed specifically to identify trace halogen-exchange impurities (e.g., where a fluorine is substituted by chlorine during synthesis) which often co-elute in reversed-phase HPLC but are easily resolved by their distinct m/z isotopic patterns in electron ionization (EI) MS[1].
Methodological Cross-Validation Strategy
The following workflow illustrates the parallel execution of these orthogonal techniques to synthesize a unified, validated purity report.
Cross-validation workflow for 2,5-difluoroisophthalonitrile analytical characterization.
Self-Validating Experimental Protocols
Every protocol described below is engineered as a self-validating system. A method is only as trustworthy as the system suitability criteria that govern it.
High-Performance Liquid Chromatography (HPLC-DAD)
Objective: Determine the relative chromatographic purity profile.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).
-
Sample Preparation: Dissolve exactly 10.0 mg of the sample in 10.0 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD scanning from 200 nm to 400 nm (Extract chromatogram at 230 nm).
-
-
Self-Validation (System Suitability Test): Inject a diluent blank to confirm no baseline interference. Inject the reference standard five times. The Relative Standard Deviation (RSD) of the main peak area must be
1.0%. The resolution ( ) between the target peak and the closest eluting impurity must be 1.5.
Quantitative 19F Nuclear Magnetic Resonance (qNMR)
Objective: Determine the absolute mass fraction (w/w %) without relying on an identical reference standard.
-
Internal Standard (IS) Selection: Use 1,4-Difluorobenzene (certified reference material) as the IS. Its 19F signal does not overlap with the C2 or C5 fluorines of the target analyte.
-
Sample Preparation: Accurately weigh ~10.0 mg of 1,3-Benzenedicarbonitrile, 2,5-difluoro- and ~5.0 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of CDCl
and transfer to a 5 mm NMR tube. -
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Scans: 64.
-
Spectral Width: 250 ppm.
-
-
Self-Validation (Relaxation Check): The longitudinal relaxation time (
) for both 19F nuclei must be measured prior to the run via an inversion-recovery experiment. The inter-pulse delay ( ) is strictly set to (typically ~30 seconds) to guarantee >99% signal recovery. Failure to validate will result in truncated integration and catastrophic quantitation errors.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Identify trace volatile impurities and confirm exact isotopic mass.
-
Sample Preparation: Dilute the sample to 1.0 mg/mL in Dichloromethane.
-
GC Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).
-
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50 to 300.
-
Self-Validation (Mass Calibration): Prior to the sequence, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). The isotopic ratios of m/z 69, 219, and 502 must fall within 10% of theoretical target values to validate electron multiplier linearity and mass accuracy.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the three cross-validated methodologies when applied to 1,3-Benzenedicarbonitrile, 2,5-difluoro-.
| Analytical Parameter | HPLC-DAD | 19F qNMR | GC-MS |
| Primary Utility | Routine Chromatographic Purity | Absolute Mass Fraction (Quantitation) | Trace Volatile Impurity Identification |
| Detection Mechanism | UV Absorbance (Chromophore dependent) | Nuclear Spin Resonance (Primary ratio) | Electron Ionization (m/z separation) |
| Specificity | Moderate (Relies on Retention Time) | Ultra-High (Distinct Chemical Shifts) | Ultra-High (Isotopic Mass Profiling) |
| Limit of Detection (LOD) | 0.01% (w/w) | 0.1% (w/w) | 0.005% (w/w) |
| Precision (RSD) | < 1.0% | < 0.5% | < 2.0% |
| Reference Standard | Required (Identical Compound) | Not Required (Uses Internal Standard) | Required for Quantitation |
References
-
Sigma-Aldrich. "2,5-Difluoroisophthalonitrile | 122546-74-1 Properties and Specifications". Source:
-
Google Patents. "WO2019195104A1 - Composition of matter for use in organic light-emitting diodes". Source:
-
ChemicalBook. "122546-74-1 CAS Manufactory and Chemical Aliases". Source:
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
